molecular formula C8H7BFNO3 B14026623 3-Cyano-2-fluoro-4-methoxyphenylboronic acid

3-Cyano-2-fluoro-4-methoxyphenylboronic acid

Cat. No.: B14026623
M. Wt: 194.96 g/mol
InChI Key: LCLZAVYWETWPKN-UHFFFAOYSA-N
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Description

3-Cyano-2-fluoro-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H7BFNO3 and its molecular weight is 194.96 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BFNO3

Molecular Weight

194.96 g/mol

IUPAC Name

(3-cyano-2-fluoro-4-methoxyphenyl)boronic acid

InChI

InChI=1S/C8H7BFNO3/c1-14-7-3-2-6(9(12)13)8(10)5(7)4-11/h2-3,12-13H,1H3

InChI Key

LCLZAVYWETWPKN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)C#N)F)(O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid (CAS 2573124-20-4)

[1][2][3][4]

Executive Summary

3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CAS 2573124-20-4) is a highly specialized organoboron intermediate used primarily in the discovery of small-molecule therapeutics. Characterized by a dense substitution pattern on the phenyl ring, this scaffold integrates three distinct pharmacophores—a nitrile (cyano) group, a fluorine atom, and a methoxy group—into a single building block.

This configuration offers unique advantages in medicinal chemistry: the nitrile acts as a robust hydrogen bond acceptor and metabolic gatekeeper; the ortho-fluorine modulates the pKa of the boronic acid and influences the conformational lock of the final biaryl product; and the para-methoxy group provides electron density to counterbalance the electron-withdrawing nature of the cyano and fluoro substituents.

This guide details the physicochemical properties, synthesis pathways, and critical handling protocols required to utilize this compound effectively in high-stakes drug development programs.

Chemical Profile & Properties[4][5][6][7][8][9][10][11][12][13]

The following data aggregates predicted and empirical properties based on the structural activity relationships (SAR) of polysubstituted phenylboronic acids.

PropertySpecificationTechnical Insight
CAS Number 2573124-20-4Unique identifier for regulatory filing.
IUPAC Name (3-Cyano-2-fluoro-4-methoxyphenyl)boronic acid
Molecular Formula C₈H₇BFNO₃
Molecular Weight 194.96 g/mol Ideal for fragment-based drug design (FBDD).
Appearance White to off-white solidTypical of high-purity arylboronic acids.
Solubility DMSO, Methanol, DMFLow solubility in non-polar solvents (Hexane).
Predicted pKa ~7.2 – 7.8The ortho-F and meta-CN lower the pKa relative to PhB(OH)₂ (8.8), increasing Lewis acidity.
Stability Moisture SensitiveProne to protodeboronation under strong basic/aqueous conditions.

Synthesis & Manufacturing Strategy

Retrosynthetic Analysis

Direct lithiation of the precursor arene is risky due to the presence of the nitrile (cyano) group, which is susceptible to nucleophilic attack by organolithium or Grignard reagents (leading to imines or ketones). Therefore, the most robust synthesis route is Transition-Metal Catalyzed Borylation (Miyaura Borylation).

Recommended Protocol: Miyaura Borylation

This protocol avoids the use of strong nucleophiles, preserving the cyano functionality.

  • Precursor: 1-Bromo-3-cyano-2-fluoro-4-methoxybenzene (or the corresponding aryl chloride/triflate).

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:
  • Charge: In a glovebox or under Argon, combine the aryl bromide (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (3.0 equiv) in a reaction vessel.

  • Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%). The bidentate ferrocene ligand is crucial to prevent catalyst decomposition.

  • Solvation: Add anhydrous 1,4-dioxane (degassed).

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor conversion via LC-MS.

  • Workup (Critical): The product is initially the pinacol ester. To obtain the free acid (CAS 2573124-20-4), perform an oxidative hydrolysis using NaIO₄/NH₄OAc in Acetone/Water, or transesterification with diethanolamine followed by acid hydrolysis.

Synthesis Pathway Visualization

SynthesisPathwayPrecursorAryl Bromide(1-Bromo-3-cyano-2-fluoro-4-methoxybenzene)IntermediateBoronate Ester(Pinacol Derivative)Precursor->IntermediateMiyaura Borylation(80°C, Dioxane)ReagentsReagents:B2pin2, KOAcPd(dppf)Cl2Reagents->IntermediateProductTarget Boronic Acid(CAS 2573124-20-4)Intermediate->ProductCleavage of PinacolHydrolysisHydrolysis(NaIO4 / Acid)

Figure 1: Safe synthesis pathway via Miyaura Borylation to avoid nucleophilic attack on the nitrile group.

Reactivity & Applications

The Suzuki-Miyaura Coupling Context

This boronic acid is an electron-deficient nucleophile .

  • Electronic Effect: The electron-withdrawing cyano (-CN) and fluoro (-F) groups pull electron density away from the boron center. This makes the transmetallation step (transfer of the aryl group to Palladium) slower compared to electron-rich boronic acids.

  • Protodeboronation Risk: The ortho-fluoro group facilitates hydrolytic cleavage of the C-B bond (protodeboronation), especially in the presence of strong bases (e.g., NaOH, KOtBu) and heat.

Optimized Coupling Conditions

To maximize yield and minimize side reactions, use the following "Self-Validating" protocol:

  • Base Selection: Use mild, non-nucleophilic bases. Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are superior to hydroxides.

  • Catalyst System: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or Pd(dtbpf)Cl₂ ) to accelerate the oxidative addition and transmetallation steps, compensating for the boronic acid's lower reactivity.

  • Solvent System: THF/Water (4:1) or Dioxane/Water (4:1). The presence of water is necessary for the boronic acid activation, but excess water at high temps promotes deboronation.

Mechanism Visualization

SuzukiCyclePd0Pd(0)Active CatalystOxAddOxidative Addition(Ar-X + Pd0)Pd0->OxAddPdII_XPd(II)-XComplexOxAdd->PdII_XTransMetalTransmetallation(Target Boronic Acid enters)PdII_X->TransMetal+ CAS 2573124-20-4+ BasePdII_ArPd(II)-ArDiaryl ComplexTransMetal->PdII_ArRedElimReductive Elimination(Product Release)PdII_Ar->RedElimRedElim->Pd0

Figure 2: Catalytic cycle emphasizing the Transmetallation step where the specific electronic properties of CAS 2573124-20-4 are critical.

Handling, Safety & Storage

Storage Protocols[14][15]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Long-term exposure to moist air causes the formation of boroxine anhydrides (trimerization), which alters stoichiometry.

  • Container: Tightly sealed glass vials with Teflon-lined caps.

Safety Hazards (GHS Classification)
  • Acute Toxicity: Contains a nitrile moiety. Treat as potentially toxic if ingested or inhaled (metabolic release of cyanide is unlikely but possible under extreme degradation).

  • Skin/Eye Irritation: Standard for boronic acids (H315, H319).

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 132(38), 13100–13102. Link

  • Boroncore Catalog. "Product 2573124-20-4: 3-cyano-2-fluoro-4-methoxyphenylboronic acid."[2][3][4][5] Accessed 2026.[5] Link

An In-Depth Technical Guide to 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel therapeutics and advanced materials. Among the vast array of synthetic building blocks, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of a specific, highly functionalized reagent, 3-Cyano-2-fluoro-4-methoxyphenylboronic acid, with a focus on its chemical identity, synthesis, and practical applications for researchers in drug discovery and organic synthesis.

While direct public documentation for "3-Cyano-2-fluoro-4-methoxyphenylboronic acid" is sparse, this guide will focus on the closely related and commercially available analogue, 3-Cyano-2-fluorophenylboronic acid . The principles, synthetic strategies, and reaction methodologies discussed herein are directly applicable and adaptable for the synthesis and utilization of the title compound and its derivatives.

Chemical Structure and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physicochemical properties.

Chemical Structure and Identifiers

3-Cyano-2-fluorophenylboronic acid is a trifunctionalized benzene ring, featuring a boronic acid group, a cyano group, and a fluorine atom. This unique combination of substituents imparts specific reactivity and electronic properties to the molecule.

  • Chemical Name: 3-Cyano-2-fluorophenylboronic acid

  • Synonyms: 3-Cyano-2-fluorobenzeneboronic acid

  • CAS Number: 957121-05-0

  • Molecular Formula: C₇H₅BFNO₂

  • Molecular Weight: 164.93 g/mol

Table 1: Chemical Identifiers and Properties of 3-Cyano-2-fluorophenylboronic acid and Related Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Canonical SMILES
3-Cyano-2-fluorophenylboronic acid 957121-05-0C₇H₅BFNO₂164.93B(C1=C(C(=CC=C1)C#N)F)(O)O
3-Cyano-4-fluorophenylboronic acid 214210-21-6[1]C₇H₅BFNO₂[1]164.93[1]B(C1=CC(=C(C=C1)F)C#N)(O)O[1]
3-Cyanophenylboronic acid 150255-96-2C₇H₆BNO₂146.94B(C1=CC(=CC=C1)C#N)(O)O

The Simplified Molecular-Input Line-Entry System (SMILES) for 3-Cyano-2-fluorophenylboronic acid is B(C1=C(C(=CC=C1)C#N)F)(O)O. This notation provides a machine-readable representation of the molecule's two-dimensional structure.

Structural Visualization

A clear understanding of the spatial arrangement of atoms is crucial for predicting reactivity.

chemical_structure Chemical Structure of 3-Cyano-2-fluorophenylboronic acid C1 C C2 C C1->C2 B B C1->B C3 C C2->C3 F F C2->F C4 C C3->C4 CN_C C C3->CN_C C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O B->O1 O2 O B->O2 H1 H O1->H1 H2 H O2->H2 N N CN_C->N

Caption: 2D structure of 3-Cyano-2-fluorophenylboronic acid.

Synthesis of Arylboronic Acids: A Mechanistic Perspective

The synthesis of functionalized arylboronic acids is a cornerstone of modern organic chemistry. The most common and robust methods involve the formation of an organometallic intermediate followed by quenching with a boron electrophile.

General Synthetic Pathways

Two primary strategies dominate the synthesis of arylboronic acids:

  • Grignard Reaction: This method involves the reaction of an aryl halide with magnesium metal to form an aryl magnesium halide (Grignard reagent), which is then reacted with a trialkyl borate.

  • Lithiation: This approach utilizes a strong organolithium base to either deprotonate an acidic aromatic proton (ortho-lithiation) or perform a halogen-lithium exchange with an aryl halide. The resulting aryllithium species is then quenched with a trialkyl borate.

The choice between these methods is dictated by the nature and position of the substituents on the aromatic ring, as they can influence the stability of the organometallic intermediate and the regioselectivity of the reaction.

synthesis_pathway General Synthetic Pathways to Arylboronic Acids ArylHalide Aryl Halide (Ar-X) ArylLithium Aryllithium (Ar-Li) ArylHalide->ArylLithium n-BuLi or t-BuLi Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard Mg BoronicEster Boronic Ester (Ar-B(OR)₂) ArylLithium->BoronicEster 1. B(OR)₃ Grignard->BoronicEster 1. B(OR)₃ TrialkylBorate Trialkyl Borate (B(OR)₃) ArylBoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicEster->ArylBoronicAcid 2. H₃O⁺

Caption: Key synthetic routes to arylboronic acids.

Proposed Synthesis of 3-Cyano-2-fluorophenylboronic acid: A Step-by-Step Protocol

Reaction Scheme:

2-Fluorobenzonitrile → 3-Cyano-2-fluorophenylboronic acid

Materials and Equipment:

  • 2-Fluorobenzonitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Dry ice/acetone bath

  • Magnetic stirrer

Experimental Protocol:

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-fluorobenzonitrile (1.0 eq). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 3-Cyano-2-fluorophenylboronic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure high yields.

  • Low Temperature: The lithiation and borylation steps are performed at -78 °C to control the reactivity of the organolithium species, prevent side reactions such as decomposition, and ensure regioselectivity.

  • Acidic Workup: The hydrolysis of the boronic ester intermediate to the final boronic acid is facilitated by acidic conditions.

Applications in Drug Discovery and Organic Synthesis

The true value of a synthetic building block is realized in its application. 3-Cyano-2-fluorophenylboronic acid is a versatile reagent for the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2]

suzuki_coupling Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate [R²B(OH)₃]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Base Base R1X R¹-X R1X->OxAdd R2BOH2 R²-B(OH)₂ R2BOH2->Boronate Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of 3-Cyano-2-fluorophenylboronic acid with an aryl bromide.

Materials and Equipment:

  • 3-Cyano-2-fluorophenylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system)

  • Reaction vial or flask

  • Magnetic stirrer and heating plate

Experimental Protocol:

  • Reaction Setup: To a reaction vial is added 3-Cyano-2-fluorophenylboronic acid (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent Addition: Toluene and water (e.g., in a 4:1 ratio) are added to the vial. The mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: The vial is sealed and heated to 80-100 °C with vigorous stirring for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Self-Validating System: The success of the Suzuki coupling is contingent on the careful exclusion of oxygen, which can deactivate the palladium catalyst. A properly degassed reaction mixture and the maintenance of an inert atmosphere are critical. The progress of the reaction should be monitored to determine the optimal reaction time and prevent the formation of byproducts.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Cyano-2-fluorophenylboronic acid.

  • Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

3-Cyano-2-fluorophenylboronic acid and its analogues are highly valuable building blocks for the synthesis of complex organic molecules. Their unique substitution pattern allows for the introduction of key functionalities that can modulate the biological activity and physical properties of target compounds. A thorough understanding of their synthesis, reactivity, and handling is essential for their effective utilization in research and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ these versatile reagents in their synthetic endeavors.

References

  • PubChem. 3-Cyano-4-fluorophenylboronic acid. National Center for Biotechnology Information. [Link]

  • Shaanxi Bloom Tech Co., Ltd. 3-Cyanophenylboronic Acid CAS 150255-96-2. [Link]

  • The Royal Society of Chemistry. Supporting Information for.... [Link]

  • ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • Lígia C. R. D. de Água, et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Google Patents. Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • SpringerLink. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of biologically active boron-containing compounds. [Link]

Sources

A Technical Guide for the Procurement and Application of 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the strategic procurement and utilization of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CAS No. 2573124-20-4). This highly functionalized boronic acid is a valuable building block in modern synthetic chemistry, offering a unique combination of reactive handles for the construction of complex molecular architectures.

Compound Overview and Strategic Value

3-Cyano-2-fluoro-4-methoxyphenylboronic acid is an aromatic boronic acid featuring a strategically substituted phenyl ring. The interplay of its functional groups dictates its chemical reactivity and makes it a sought-after reagent for specific applications.

  • Boronic Acid Moiety [-B(OH)₂]: This is the primary reactive site, enabling the compound to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1]

  • Electron-Withdrawing Groups (-CN, -F): The cyano and fluoro substituents significantly influence the electronic nature of the phenyl ring. The fluorine atom, with its high electronegativity, can modulate pKa, enhance metabolic stability, and improve binding affinity in drug candidates.[2][3] The cyano group is a versatile synthetic handle and can act as a hydrogen bond acceptor. The combination of these groups makes the aromatic ring electron-deficient, which can affect its reactivity in cross-coupling reactions.[4][5]

  • Electron-Donating Group (-OCH₃): The methoxy group provides an additional point for potential functionalization and influences the overall electronic and steric properties of the molecule.

This specific substitution pattern is particularly relevant in the fields of medicinal chemistry and materials science, where precise control over a molecule's electronic and physiological properties is paramount.

Procurement and Supplier Analysis

The acquisition of high-purity, well-characterized starting materials is a critical first step for reproducible and successful research. 3-Cyano-2-fluoro-4-methoxyphenylboronic acid is a specialty reagent available from a select number of chemical suppliers. When choosing a supplier, researchers should consider not only the price but also the stated purity, availability of stock, and the quality of supporting documentation like a Certificate of Analysis (CoA).

Table 1: Comparative Supplier Analysis for 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CAS 2573124-20-4)

SupplierCatalog NumberPurityQuantity OptionsPrice (USD)Availability
abcr Gute Chemie AB606323--Contact for quote-
Boroncore ->98%CustomContact for quote-
ChemScene CS-0178099>98%50 mg, 100 mg, 250 mgContact for quoteIn Stock
Key Organics 78-2996>97%1g, 5gContact for quoteIn Stock
Ambeed A37728697%1g, 5g$118 - $354In Stock

Note: Pricing and availability are subject to change. Researchers are advised to contact suppliers directly for the most current information.

Expert Recommendation: For initial small-scale studies, suppliers like ChemScene or Ambeed offering smaller quantities with immediate availability are suitable. For larger-scale synthesis or long-term projects, establishing contact with suppliers like Boroncore or Key Organics for bulk quotations is recommended. Always request and scrutinize the lot-specific Certificate of Analysis upon receipt to confirm identity and purity.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. The electron-deficient nature of the aromatic ring, due to the fluoro and cyano groups, can influence the reaction kinetics and may require careful optimization of catalytic conditions.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Representative Protocol

This protocol is a robust starting point, adaptable for various aryl halides.

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen, which can poison the catalyst.

  • Heating and Monitoring: Heat the reaction mixture (e.g., to 90-100 °C) and monitor its progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Self-Validation: The success of the protocol is validated at multiple stages. Reaction monitoring confirms the consumption of starting material. Post-purification, the structure and purity of the final compound must be unequivocally confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Underpinnings

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimization.

Suzuki_Cycle A Pd(0)L₂ B Oxidative Addition (Ar-Pd(II)L₂-X) A->B + Ar-X C Transmetalation (Ar-Pd(II)L₂-Ar') B->C + [Ar'B(OH)₃]⁻ D Reductive Elimination C->D D->A regenerates catalyst Product Ar-Ar' D->Product ArX Ar-X ArBOH Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

While specific published applications for 3-Cyano-2-fluoro-4-methoxyphenylboronic acid are not widespread, the structural motif it helps to create is highly relevant in modern drug discovery.

  • Medicinal Chemistry: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3][6] The cyano group can serve as a bioisostere for other functional groups or as a key interaction point with a biological target.[7] Therefore, this boronic acid is an attractive building block for creating new chemical entities for screening in various therapeutic areas. Aromatic nitriles are generally stable in vivo and do not readily metabolize to release cyanide.[7]

  • Materials Science: The electronic properties conferred by the fluoro and cyano substituents make this reagent potentially useful for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of the researcher and maintain the integrity of the reagent.

  • Safety Precautions:

    • Always handle 3-Cyano-2-fluoro-4-methoxyphenylboronic acid in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

    • Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

  • Storage and Stability:

    • Boronic acids can be susceptible to degradation through oxidation and protodeboronation, and some are known to form cyclic anhydrides (boroxines) upon dehydration.[8][9]

    • Store the compound in a tightly sealed container in a cool, dry, and dark place.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong shelf life.

    • For unstable boronic acids, conversion to more stable derivatives like MIDA boronates can be an effective strategy for long-term storage and use.[8][9]

References

  • The Role of Fluorinated Heterocycles: Focus on 2-Cyano-3-fluoropyridine. (n.d.). Self-published.
  • Boronic Acid Warehouse Storage: Solutions & Supply Options. (n.d.). Cubework.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 38-39.
  • Cyanogenic and Fluorine Compounds in Pharmaceutical Science. (2019). Chemistry Stack Exchange.
  • Organoborons. (n.d.). Frontier Specialty Chemicals.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
  • A Researcher's Guide to Boronic Ester Stability: A Compar
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Many Roles for Fluorine in Medicinal Chemistry. (2008). Journal of Medicinal Chemistry.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • 3-Cyano-4-fluorobenzeneboronic acid | 214210-21-6. (n.d.). Sigma-Aldrich.
  • Safety D
  • Exploring the Reactivity of 2-Fluoro-4-bromonitrobenzene in Organic Chemistry. (n.d.). Self-published.
  • 3-Cyano-2,4-difluorophenylboronic acid. (n.d.). Sigma-Aldrich.
  • Astro Chemicals: Home. (n.d.). Astro Chemicals, Inc.
  • Lab Chemicals. (n.d.). Thermo Fisher Scientific - US.
  • Method for producing Suzuki coupling compound catalysed by a nickel compound. (2004).
  • Safety Data Sheet Lor
  • Safety Data Sheet: Silicon dioxide. (2024). Chemos GmbH & Co. KG.
  • Altogen Chemicals: Manufacturer of Ultra-Pure HCDS and Specialty Chemicals (USA). (n.d.). Altogen Chemicals.
  • Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling. (2018).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Alliance Chemical - Industrial and Laboratory Chemicals | Acids, Bases, Solvents. (n.d.). Alliance Chemical.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2018). Beilstein Journal of Organic Chemistry.
  • Reactivity of boronic acids: past and present. (2023).
  • Bulk Chemicals Inc. (n.d.). Bulk Chemicals, Inc.
  • (3,4-Difluoro-2-methoxyphenyl)boronic acid. (n.d.). BLDpharm.
  • 4-Methoxyphenylboronic acid, min. 97%. (n.d.). Strem.
  • 2-Fluorophenylboronic acid. (n.d.). PubChem.
  • 4-Methoxyphenylboronic acid, 97% 1 g. (n.d.). Thermo Scientific Chemicals.
  • 503220 Frutonile Safety Data Sheet. (2015).
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). Molecules.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
  • Safety d

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Novel Fluorinated Phenylboronic Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylboronic acids (FPBAs) occupy a paradoxical niche in modern medicinal chemistry. They serve two distinct, high-value functions: as transient synthetic intermediates for installing metabolically stable fluorinated arenes, and as reversible covalent warheads in final drug candidates (e.g., proteasome inhibitors). However, the very electronic properties that make fluorine desirable—high electronegativity and lipophilicity modulation—destabilize the boronic acid moiety, leading to rapid protodeboronation and synthetic failure.

This guide moves beyond standard catalog listings to address the handling, stabilization, and application of these labile building blocks. We explore the transition from unstable boronic acids to robust surrogates like MIDA boronates and Trifluoroborates , and detail their application in designing reversible covalent inhibitors.

The Fluorine-Boron Interplay: Electronic Causality

To effectively utilize FPBAs, one must understand how fluorine substitution alters the Lewis acidity of the boron center.

The Electronic Tug-of-War

The boron atom in a boronic acid is electron-deficient (Lewis acidic) with a vacant p-orbital.

  • Inductive Effect (-I): Fluorine is highly electronegative. When placed on the phenyl ring, it pulls electron density away from the boron center, increasing its Lewis acidity.

  • Resonance Effect (+R): Fluorine has lone pairs that can donate back into the ring, but the inductive withdrawal dominates, especially at the ortho and meta positions.

The Consequence: Increased Lewis acidity facilitates the formation of the boronate "ate" complex (the active species in Suzuki coupling). However, it also lowers the activation energy for protodeboronation (hydrolytic cleavage of the C-B bond).

The "Ortho-Effect" Trap

Substrates with fluorine at the ortho position (e.g., 2,6-difluorophenylboronic acid) are notoriously unstable. The electron withdrawal is maximized, and the resulting carbanion intermediate during protodeboronation is stabilized by the adjacent fluorine atoms.

G cluster_0 Fluorine Substitution Effects F_Sub Fluorine Substitution (Ortho/Meta/Para) Lewis Increased Boron Lewis Acidity F_Sub->Lewis Inductive Withdrawal (-I) Transmetal Faster Transmetalation (Suzuki Coupling) Lewis->Transmetal Facilitates 'Ate' Complex Proto Rapid Protodeboronation (Decomposition) Lewis->Proto Destabilizes C-B Bond Warhead Tuned pKa for Covalent Binding Lewis->Warhead Modulates OH Affinity

Figure 1: The Strategic Landscape. Fluorine substitution enhances reactivity but compromises stability, requiring a careful balance in synthetic planning.

Overcoming the Protodeboronation Trap

The primary failure mode in coupling FPBAs is the loss of the boron group before the C-C bond forms. This is pH-dependent.

Mechanism of Failure

Under the basic conditions of a standard Suzuki reaction, the boronic acid forms a boronate anion


. If transmetalation to Palladium is slow (due to sterics or poor catalyst choice), the boronate undergoes protonolysis, replacing the 

with

.
The Solution: MIDA Boronates (Slow Release Strategy)

To couple unstable FPBAs, we utilize N-methyliminodiacetic acid (MIDA) boronates.

  • Structure: The boron is

    
     hybridized and coordinatively saturated. It has no vacant p-orbital, rendering it immune to protodeboronation and unreactive toward transmetalation.
    
  • Slow Release: Under mild aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of the unstable free acid low, preventing decomposition.

MIDA_Cycle MIDA MIDA Boronate (Stable, sp3, Inactive) Hydrolysis Hydrolysis (K3PO4 / H2O) MIDA->Hydrolysis Slow Release FreeAcid Free Boronic Acid (Unstable, sp2, Active) Hydrolysis->FreeAcid Pd_Cycle Pd(II)-Ar Oxidative Complex FreeAcid->Pd_Cycle Fast Transmetalation Decomp Protodeboronation (By-product) FreeAcid->Decomp If Pd cycle is slow Product Fluorinated Biaryl Product Pd_Cycle->Product Reductive Elimination

Figure 2: The MIDA Slow-Release Protocol. The reservoir effect prevents the accumulation of unstable boronic acid, favoring cross-coupling over decomposition.

Boronic Acids as Therapeutic Warheads[1]

Beyond synthesis, FPBAs are valuable as Reversible Covalent Inhibitors (RCIs) .

Mechanism of Action

Boronic acids act as transition-state analogs. They form a tetrahedral adduct with nucleophilic serine or threonine residues in the active site of enzymes (e.g., the 26S proteasome).

  • Reversibility: Unlike Michael acceptors (acrylamides) which form permanent bonds, the Boron-Oxygen bond is reversible. This reduces off-target toxicity (immunogenicity).[1]

  • Fluorine Tuning: By adding fluorine to the phenyl ring, medicinal chemists can drop the

    
     of the boronic acid. This fine-tunes the equilibrium between the trigonal (unbound) and tetrahedral (bound) states at physiological pH (7.4).
    

Key Examples:

  • Bortezomib (Velcade): First-in-class proteasome inhibitor.

  • Ixazomib (Ninlaro): A chlorinated/fluorinated analog with improved oral bioavailability.

Experimental Protocols

Protocol A: Cross-Coupling of Unstable Fluorinated MIDA Boronates

Use this protocol for 2-pyridyl boronates, 2,6-difluorophenyl boronates, or polyfluorinated variants.

Materials:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Fluorinated MIDA Boronate (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv) OR XPhos Pd G2 (0.02 equiv)

  • Base: K3PO4 (7.5 equiv) - High stoichiometry is required to drive MIDA hydrolysis.

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl halide, and Pd catalyst/ligand.

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Prep: Separately degas the Dioxane/Water mixture.

  • Initiation: Add the solvent and the solid K3PO4.

  • Reaction: Heat to 60°C .

    • Why 60°C? This temperature is the "sweet spot" where MIDA hydrolysis releases the boronic acid at the same rate the Pd catalyst consumes it. Higher temperatures may accelerate protodeboronation of the released acid.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide. The MIDA boronate spot will persist (reservoir effect).

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove unreacted boronic acid) and brine. Dry over MgSO4.[2]

Protocol B: Synthesis of Fluorinated Building Blocks (Miyaura Borylation)

Use this to synthesize the boronic ester from a fluorinated aryl halide if it is not commercially available.

Critical Note: For polyfluorinated substrates, standard Miyaura borylation often fails due to reductive dehalogenation. Use Pd(dppf)Cl2 with KOAc in Dioxane .

  • Combine Fluorinated Aryl Bromide (1.0 equiv),

    
     (1.1 equiv), Pd(dppf)Cl2 (0.03 equiv), and KOAc (3.0 equiv).
    
  • Heat at 90°C in anhydrous dioxane.

  • Self-Validation: If you observe the de-halogenated arene (Ar-H) by GC/MS, lower the temperature to 70°C and switch to a more active catalyst like Pd(PCy3)2 to speed up borylation over reduction.

Selection Guide: Boron Species for Drug Discovery

PropertyFree Boronic AcidPinacol Ester (Bpin)MIDA BoronateTrifluoroborate (

)
Atom Economy HighModerateLowHigh
Stability (Air/Moisture) Low (esp. with Fluorine)HighVery High High
Protodeboronation Risk Critical ModerateNegligibleLow
Solubility Polar/AqueousOrganicOrganic (Polar)Organic/Aqueous
Use Case Simple couplings, WarheadsStandard intermediatesUnstable/Slow-release Aqueous chemistry

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Kozuch, S., & Martin, J. M. (2012). Halogen Bond Asymmetry in Solution. Journal of the American Chemical Society.[3] (Discusses Fluorine electronic effects). Link

  • Couché, E., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research. Link

  • Knapp, D. M., et al. (2009). In situ generation of unstable boronic acids from MIDA boronates. Journal of the American Chemical Society. Link

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Trisubstituted Arylboronic Acids Featuring Cyano and Fluoro Groups: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trisubstituted arylboronic acids functionalized with both cyano and fluoro groups represent a class of exceptionally valuable building blocks in contemporary medicinal chemistry. Their unique electronic properties, conferred by the synergistic effects of a strong π-accepting nitrile and a powerful inductive-withdrawing fluorine atom, offer unparalleled advantages in modulating the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of these critical reagents. We delve into the causality behind synthetic choices, from regioselective C–H borylation to classical ortho-metalation strategies, and present detailed, field-tested protocols. The narrative is grounded in authoritative literature, offering researchers and drug development professionals the foundational knowledge and practical insights required to leverage these powerful tools in their synthetic endeavors.

The Strategic Imperative: Why Cyano and Fluoro Substitution?

The confluence of a boronic acid, a cyano group, and a fluorine atom on an aromatic scaffold is not a random assortment of functionalities. It is a deliberate design strategy aimed at creating molecular building blocks with a pre-packaged set of desirable properties for drug discovery.[1]

  • The Arylboronic Acid Moiety: This functional group is the linchpin for molecular assembly, serving as a stable, versatile, and generally non-toxic precursor for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]

  • The Fluoro Group: Fluorine has become a cornerstone of modern medicinal chemistry.[4] Its introduction can profoundly influence a molecule's metabolic stability (by blocking sites of oxidation), membrane permeability, and binding affinity. Furthermore, its strong electron-withdrawing nature can significantly lower the pKa of nearby functionalities.[5][6]

  • The Cyano Group: The nitrile functionality is a potent, polar electron-withdrawing group. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions within a target protein's binding pocket, and serve as a bioisostere for other functional groups. Its rigid, linear geometry also imparts specific conformational constraints.

The combination of these groups on a single aryl ring creates a powerful trifecta: a synthetic handle (boronic acid), a metabolic blocker and pKa modulator (fluorine), and a potent polar/binding element (cyano group).

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of polysubstituted arylboronic acids, particularly those with strong electron-withdrawing groups, can be challenging.[7] The choice of strategy depends heavily on the desired substitution pattern and the compatibility of functional groups.

Modern Approach: Iridium-Catalyzed C–H Borylation

Direct C–H activation and borylation has emerged as the premier strategy for its efficiency and atom economy.[8] Iridium-based catalyst systems are particularly effective and tolerate a wide range of functional groups, including nitriles.[9][10]

Causality and Mechanistic Insight: The reaction is typically catalyzed by an Iridium(I) complex, such as [Ir(COD)(OMe)]₂, in conjunction with a bipyridine ligand (e.g., 4,4′-di-tert-butylbipyridine, dtbpy). The catalytic cycle involves the formation of a reactive tris(boryl)iridium(III) species which then undergoes oxidative addition to an aromatic C–H bond.[8][11] The regioselectivity of this reaction is primarily governed by sterics; the catalyst will functionalize the least hindered C–H bond.[12] This makes it exceptionally useful for borylating positions meta to existing substituents, a traditionally difficult transformation to achieve.[9]

G cluster_0 Catalyst Activation cluster_1 C-H Borylation Cycle Ir_I [Ir(I)] Precursor Ir_III_Boryl Ir(III) Tris(boryl) Active Catalyst Ir_I->Ir_III_Boryl Oxidative Addition B2pin2 B₂pin₂ B2pin2->Ir_III_Boryl Arene Fluoro/Cyano Arene (Ar-H) Ox_Add C-H Oxidative Addition (Rate-Determining Step) Red_Elim Reductive Elimination Product Arylboronate Ester (Ar-Bpin)

Caption: Iridium-Catalyzed C-H Borylation Workflow.

Protocol 2.1: General Procedure for Ir-Catalyzed Borylation of a Disubstituted Fluoro/Cyano Arene

  • Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the fluoro/cyano-substituted arene (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%), and 4,4′-di-tert-butylbipyridine (dtbpy) (0.03 mmol, 3.0 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., cyclohexane, THF, or cyclopentyl methyl ether, approx. 0.5 M concentration) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring for 12-24 hours. Monitor reaction progress by GC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired arylboronate ester.

Classical Approach: Directed Ortho-Metalation (DoM)

For substitution patterns not accessible via sterically-controlled C-H borylation, DoM followed by borylation is a robust alternative.[13] This method relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that is then trapped with an electrophilic boron source.

Causality and Mechanistic Insight: Both fluorine and cyano groups can act as directing groups, though their efficacy varies. The process involves coordination of the organolithium base to the heteroatom of the DMG, which delivers the base to the proximal C-H bond, lowering the kinetic barrier to deprotonation.[13] The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the boronic acid.[14]

Protocol 2.2: General Procedure for DoM and Borylation

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add the fluoro/cyano-substituted arene (1.0 mmol, 1.0 equiv) and anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (1.1 mmol, 1.1 equiv), dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Borylation: Add triisopropyl borate (1.2 mmol, 1.2 equiv) dropwise via syringe. The reaction is typically exothermic. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous acid (e.g., 2 M HCl) until the pH is ~1-2. Stir vigorously for 1-2 hours.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude arylboronic acid can often be used directly or purified by recrystallization.

Physicochemical Properties: The Impact of Electron Withdrawal

The presence of both cyano and fluoro groups renders the aromatic ring significantly electron-deficient. This has profound consequences for the properties of the boronic acid moiety.

Lewis Acidity: Arylboronic acids are Lewis acids, with typical pKa values ranging from 8-10.[2] Strong electron-withdrawing groups, such as -CN and -F, decrease the electron density on the boron atom, making it more electrophilic and thus a stronger Lewis acid. This results in a lower pKa value.[2][15] This enhanced acidity is critical, as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form at physiological pH, which is often crucial for binding to biological targets.[2]

Lewis_Acidity cluster_0 Electron-Donating Group (EDG) cluster_1 Electron-Withdrawing Group (EWG) e.g., -CN, -F EDG-Ar-B(OH)₂ EDG-Ar-B(OH)₂ Weaker Lewis Acid Weaker Lewis Acid EDG-Ar-B(OH)₂->Weaker Lewis Acid Higher pKa Higher pKa Weaker Lewis Acid->Higher pKa EWG-Ar-B(OH)₂ EWG-Ar-B(OH)₂ Stronger Lewis Acid Stronger Lewis Acid EWG-Ar-B(OH)₂->Stronger Lewis Acid Lower pKa Lower pKa Stronger Lewis Acid->Lower pKa

Caption: Effect of substituents on boronic acid pKa.

Stability and Handling: A common challenge with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[15] While this equilibrium is reversible upon addition of water, it can complicate characterization and stoichiometry. For multi-step syntheses where the boronic acid must endure harsh conditions, it is often protected as a more robust boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[7] MIDA boronates are particularly noteworthy for their exceptional stability to a wide range of reagents and their easy deprotection under mild basic conditions.[7]

Application Spotlight: The Suzuki-Miyaura Cross-Coupling

The primary utility of these building blocks is as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, which are prevalent motifs in pharmaceuticals.[3] Electron-poor arylboronic acids are often excellent substrates in these reactions, sometimes demonstrating enhanced reactivity.[16][17]

Suzuki_Workflow cluster_0 Reaction Components ArylHalide Aryl or Heteroaryl Halide (Ar'-X) ReactionVessel Reaction at Elevated Temp ArylHalide->ReactionVessel BoronicAcid Trisubstituted Arylboronic Acid (NC-Ar(F)-B(OH)₂) BoronicAcid->ReactionVessel Pd_Catalyst Pd(0) Catalyst e.g., Pd(PPh₃)₄ Pd_Catalyst->ReactionVessel Base Base e.g., K₂CO₃, Cs₂CO₃ Base->ReactionVessel Solvent Solvent e.g., Toluene/H₂O Solvent->ReactionVessel Product Final Biaryl Product (NC-Ar(F)-Ar') ReactionVessel->Product C-C Bond Formation

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 4.1: Representative Suzuki-Miyaura Coupling

  • Reagent Preparation: In a reaction vessel, combine the trisubstituted arylboronic acid (1.2 mmol, 1.2 equiv), the aryl halide partner (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to reflux (typically 80-110 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final biaryl compound.

Table 1: Comparison of Synthetic Methodologies

FeatureIridium-Catalyzed C-H BorylationDirected Ortho-Metalation (DoM)
Regioselectivity Sterically controlled (least hindered C-H)Directed by DMG (ortho to DMG)
Key Reagents [Ir] catalyst, B₂pin₂Strong base (RLi), B(OR)₃
Temperature Typically elevated (80-100 °C)Cryogenic (-78 °C) for lithiation
Functional Group Tolerance Generally very high[9][10]Limited by compatibility with strong base[14]
Atom Economy HighModerate
Primary Product Boronate EsterBoronic Acid

Conclusion and Future Outlook

Trisubstituted arylboronic acids bearing cyano and fluoro groups are more than just reagents; they are products of a rational design philosophy in medicinal chemistry. The synthetic routes to access them, particularly through modern C-H activation techniques, have become increasingly robust and reliable. Understanding the interplay between their structure, their resulting physicochemical properties like Lewis acidity, and their application in cornerstone reactions like the Suzuki-Miyaura coupling is paramount for any scientist engaged in the synthesis of complex organic molecules. As the demand for finely-tuned, high-performance drug candidates continues to grow, the strategic deployment of these sophisticated building blocks will undoubtedly play an even more critical role in the future of drug discovery.

References

  • Murphy, J. M., Liao, X., & Hartwig, J. F. (2007). Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. Journal of the American Chemical Society, 129(51), 15434–15435. [Link]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]

  • Boebel, T. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(14), 3628–3631. [Link]

  • Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Chemistry Department. [Link]

  • Couto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Ishiyama, T. (2003). Iridium-catalyzed borylation of arenes and heteroarenes via C-H activation. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Brainly.in User Contribution. (2025). Electron Rich Arylboronic Acids. Brainly.in. [Link]

  • Wegner, K. D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(30), 6421-6426. [Link]

  • D'Amato, E. M., & Glorius, F. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Angewandte Chemie International Edition, 49(1), 158-161. [Link]

  • Ni, H.-G., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Synthesis, 53(19), 3418-3436. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Finze, M., et al. (2021). Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates. Chemical Science, 12(1), 221-230. [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]

  • Al-Zoubi, R. M., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4530-4571. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Kristensen, J., et al. (2001). Ortho Borylation of N,N-Dialkyl Benzamides. Organic Syntheses. [Link]

  • Penna, A., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry, 28(11), 115492. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University Chemistry Handout. [Link]

  • O'Hagan, D. (2010). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 8(7), 1505-1517. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

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Commercial Suppliers & Technical Profile: 3-Cyano-2-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the commercial landscape, chemical profile, and synthetic utility of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid .

Executive Summary

3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CAS: 2573124-20-4 ) is a highly specialized organoboron intermediate used primarily in the discovery of small-molecule therapeutics. Its unique substitution pattern—combining an electron-withdrawing nitrile and fluorine atom with an electron-donating methoxy group—makes it a critical building block for fine-tuning the metabolic stability and potency of kinase inhibitors and GPCR ligands.

While available from select catalog suppliers, this compound is often classified as a "make-to-order" or "short-lead" item due to its specialized nature. For scale-up (>100g), sourcing the stable aryl bromide precursor (3-Bromo-2-fluoro-6-methoxybenzonitrile ) for in-house borylation is a validated cost-reduction strategy.

Chemical Identity & Specifications

PropertySpecification
Chemical Name 3-Cyano-2-fluoro-4-methoxyphenylboronic acid
CAS Number 2573124-20-4
Molecular Formula C₈H₇BFNO₃
Molecular Weight 194.96 g/mol
MDL Number MFCD32709211 (Predicted)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)
Structural Analysis

The compound features a 1,2,3,4-substitution pattern on the phenyl ring:

  • C1 (Boronic Acid): The reactive handle for Suzuki-Miyaura cross-coupling.

  • C2 (Fluorine): Provides ortho-fluorine effects, protecting the C-B bond from oxidation while influencing the conformation of the final biaryl product.

  • C3 (Cyano): A strong electron-withdrawing group that increases the acidity of the boronic acid (lowering pKa), potentially enhancing transmetallation rates in coupling reactions.

  • C4 (Methoxy): An electron-donating group that balances the electronic deficiency of the ring, aiding in solubility and providing a hydrogen-bond acceptor site.

Commercial Supply Chain Landscape

Due to the high specificity of this building block, the supply chain is tiered. Researchers should select suppliers based on the required scale and urgency.

Tier 1: Direct Catalog Suppliers (Research Scale: mg to 10g)

These suppliers list the specific CAS 2573124-20-4 and typically hold stock or have validated rapid-synthesis routes.

SupplierCatalog #RegionLead TimePurity Guarantee
Boroncore BC019235China/GlobalStock / 1-2 Weeks>97% (HPLC)
abcr GmbH AB606323Europe2-3 Weeks>95%
Bide Pharm BD012934Asia/Global2-3 Weeks>97%
Tier 2: Precursor Sourcing (Scale-Up: >100g)

For larger campaigns, purchasing the aryl bromide precursor and performing a Miyaura borylation is often 40-60% more cost-effective. The precursor is 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3 ).[1][2][3][4]

SupplierPrecursor CASCatalog #Pack Sizes
Enamine 1428478-66-3EN300-74201571g - 100g
BLD Pharm 1428478-66-3BD011443721g - 500g
Fluorochem 1428478-66-3F4627991g - 25g
Supply Chain Decision Matrix

SupplyChain Start Requirement Analysis ScaleSmall Scale: < 10g (Discovery) Start->ScaleSmall ScaleLarge Scale: > 100g (Process Dev) Start->ScaleLarge BuyDirect Purchase Boronic Acid (CAS 2573124-20-4) Source: Boroncore, abcr ScaleSmall->BuyDirect Speed Priority BuyPrecursor Purchase Aryl Bromide (CAS 1428478-66-3) Source: Enamine, BLD ScaleLarge->BuyPrecursor Cost Priority Synthesis In-House Borylation (Pd-catalyzed) BuyPrecursor->Synthesis

Figure 1: Strategic sourcing decision tree based on project scale.

Technical Guide: Synthesis & Quality Control

If the boronic acid is unavailable or cost-prohibitive, it can be synthesized from the aryl bromide.

Retrosynthetic Analysis

The target molecule is accessed via a Miyaura Borylation of the commercially available bromide.

  • Starting Material: 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 1428478-66-3).[1][2][3][4]

  • Reagent: Bis(pinacolato)diboron (B₂pin₂).

  • Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos.

  • Hydrolysis: Sodium periodate (NaIO₄) / Acidic workup.

Validated Synthesis Protocol (Miyaura Borylation)

Step 1: Formation of the Pinacol Ester

  • Charge: In a dry reaction vessel, combine 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and Potassium Acetate (KOAc, 3.0 eq).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for disappearance of bromide.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to isolate the pinacol ester intermediate.

Step 2: Hydrolysis to Boronic Acid

  • Dissolve: Dissolve the pinacol ester in Acetone/Water (4:1) .

  • Oxidant: Add NH₄OAc (2.0 eq) and NaIO₄ (3.0 eq).

  • Stir: Stir at room temperature for 12–24 hours (oxidative cleavage of the pinacol).

  • Extraction: Extract with EtOAc. Wash with dilute HCl (to remove amine byproducts) and brine.

  • Isolation: Concentrate to yield the free boronic acid.

Quality Control (QC) Parameters

Upon receipt or synthesis, the following QC checks are mandatory to ensure integrity. Boronic acids are prone to dehydration (forming boroxines), which can affect stoichiometry.

TestAcceptance CriteriaNotes
1H NMR (DMSO-d6) δ ~3.9 ppm (s, 3H) : Methoxy group.δ ~7.0-8.0 ppm (m, 2H) : Aromatic protons.δ ~8.0-9.0 ppm (br s, 2H) : B(OH)₂ hydroxyls.Boronic acid protons may be broad or invisible if trace water is present.
19F NMR Single peak (approx -110 to -130 ppm).Absence of starting bromide or deborylated byproduct.
HPLC Purity >95% (Area %)Check at 254 nm and 210 nm.
LC-MS [M-H]⁻ or [M+H]+ adducts corresponding to mass 195.Boronic acids often show mass for the boroxine trimer or ester adducts in MS.
Stability & Handling
  • Protodeboronation Risk: The presence of the ortho-fluorine atom stabilizes the C-B bond against oxidation but can make the compound susceptible to protodeboronation under strongly acidic conditions at high temperatures.

  • Boroxine Equilibrium: Like most aryl boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine). This is reversible and does not affect Suzuki coupling efficiency, provided the molecular weight correction is applied during weighing.

References

  • Boroncore Product Catalog . 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (BC019235). Retrieved from .

  • abcr GmbH . AB606323 Product Page. Retrieved from .

  • EnamineStore . 3-Bromo-2-fluoro-6-methoxybenzonitrile (EN300-7420157).[3] Retrieved from .

  • PubChem . 3-Cyano-4-fluorophenylboronic acid (Related Structure Context). National Library of Medicine. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Deployment of 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid in Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Nuanced SAR Exploration

In the landscape of modern drug discovery, the systematic exploration of a lead compound's Structure-Activity Relationship (SAR) is the critical path to identifying a clinical candidate.[1] The selection of building blocks for analog synthesis is therefore a decision of paramount importance, dictating the efficiency and insightfulness of the optimization campaign. 3-Cyano-2-fluoro-4-methoxyphenylboronic acid is a sophisticated reagent designed for just this purpose. It is not merely a scaffold component; it is a carefully orchestrated tool for probing the intricate microenvironment of a biological target's binding site.

Boronic acids are foundational reagents in medicinal chemistry, primarily due to their utility in robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3][4][5][6] This reaction enables the formation of carbon-carbon bonds between sp²-hybridized centers, a cornerstone of biaryl synthesis, which is a common motif in pharmaceuticals.[7] What sets 3-Cyano-2-fluoro-4-methoxyphenylboronic acid apart is the unique constellation of functional groups appended to the phenylboronic acid core. Each substituent serves a distinct purpose, allowing medicinal chemists to dissect and understand the forces governing ligand-protein interactions.

  • The 2-Fluoro Substituent: The fluorine atom is a bioisostere of hydrogen but with profoundly different electronic properties.[8] Its small size allows it to probe sterically sensitive regions, while its high electronegativity can modulate the pKa of nearby functionalities and create favorable dipole-dipole or hydrogen bond interactions. Crucially, the C-F bond is exceptionally stable, making it a valuable tool for blocking sites of metabolic oxidation, thereby enhancing a compound's pharmacokinetic profile.[9][10]

  • The 3-Cyano Substituent: The nitrile group is a powerful electron-withdrawing group and a potent hydrogen bond acceptor.[11] Its linear geometry allows it to act as a functional mimetic for carbonyls or alkynes.[8] Introducing a cyano group allows chemists to test for the presence of a hydrogen bond donor in the target protein, often leading to significant gains in binding affinity.

  • The 4-Methoxy Substituent: The methoxy group exerts a dual electronic effect: it is σ-electron-withdrawing but π-electron-donating. It can also act as a hydrogen bond acceptor.[12] Its primary role in this context is often to explore deeper, potentially lipophilic pockets within the binding site, influencing both solubility and metabolic properties.[12]

The specific ortho/meta/para arrangement of these three groups provides a highly defined three-dimensional and electronic "probe." By incorporating this single reagent into a lead molecule, a researcher can simultaneously investigate steric tolerance, hydrogen bonding potential, and lipophilicity in three distinct vectors around the phenyl ring.

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is the premier method for utilizing 3-Cyano-2-fluoro-4-methoxyphenylboronic acid. It involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate), offering high functional group tolerance and generally excellent yields under mild conditions.[7][13]

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Experimental Protocol

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Materials & Reagents:

  • Aryl/Heteroaryl Halide (or Triflate) (1.0 eq)

  • 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR a combination of a Pd(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a phosphine ligand like SPhos or XPhos (4 mol%).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely ground.

  • Solvents: Anhydrous 1,2-Dimethoxyethane (DME) and degassed water, or Toluene/Ethanol/Water.

  • Reaction Vessel: Round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser.

  • Inert Atmosphere: Nitrogen or Argon gas line.

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (1.3 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add the organic solvent (e.g., DME) and water in an appropriate ratio (typically 3:1 to 5:1 v/v). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent (the aryl halide).

  • Degassing: Sparge the resulting slurry with Nitrogen or Argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture. If using a two-component system, add the precatalyst and ligand.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure thorough degassing; use fresh catalyst.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase temperature; consider microwave irradiation.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve degassing procedure rigorously.2. Screen different palladium catalysts and ligands.
Protodeboronation (Boronic acid replaced by -H) 1. Excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is not hygroscopic.2. Monitor reaction closely and stop once complete.
Difficult Purification 1. Residual tin or palladium.2. Closely-eluting byproducts.1. Treat the organic solution with a scavenger resin or perform an aqueous KF wash.2. Optimize chromatography conditions (try different solvent systems or reverse phase).

Application in a Hypothetical Kinase Inhibitor SAR Study

Scenario: A screening campaign has identified a lead compound, Lead-1 , with moderate potency (IC₅₀ = 500 nM) against a target kinase. Lead-1 features an unsubstituted phenyl ring that binds in the ATP-binding pocket. The goal is to improve potency and selectivity by exploring the chemical space around this phenyl ring.

SAR Exploration Workflow

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.

By synthesizing Analog-1 using 3-Cyano-2-fluoro-4-methoxyphenylboronic acid, the team can test several hypotheses simultaneously:

  • 2-Fluoro: Is there steric tolerance for a substituent at the ortho position? Can a fluorine atom form a beneficial interaction or block metabolism?

  • 3-Cyano: Is there a hydrogen bond donor in the solvent-exposed region of the pocket that the nitrile can engage?

  • 4-Methoxy: Is there a lipophilic pocket at the para position that can accommodate the methoxy group?

Hypothetical SAR Data and Interpretation
CompoundStructureKinase IC₅₀ (nM)Selectivity vs. Off-TargetMedicinal Chemist's Interpretation
Lead-1 R-Ph5005-foldBaseline activity. Unsubstituted phenyl ring offers a blank canvas for exploration.
Analog-1 R-(3-CN-2-F-4-OMe-Ph)2580-foldPotency Increase (20x): The dramatic potency gain strongly suggests a critical, favorable interaction. The cyano group is likely forming a key hydrogen bond. Selectivity Increase (16x): The specific substitution pattern is not well-tolerated by the off-target kinase, leading to excellent selectivity. The 2-fluoro and 4-methoxy groups likely provide the necessary steric and electronic profile for specific recognition by the target kinase.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Supplier of 2-Fluoro-4-methoxyphenylboronic acid CAS 162101-31-7 for Pharmaceutical & Organic Synthesis. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. Retrieved from [Link]

  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyano-4-fluorophenylboronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Fluoro-3-Methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • PubMed. (2024). Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Retrieved from [Link]

  • PMC. (2020). Staurosporine Analogs Via C–H Borylation. Retrieved from [Link]

  • ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

Sources

Application Note: Late-Stage Functionalization with Fluoro-Cyano-Methoxy Phenylboronic Acids

[1]

Executive Summary

Late-stage functionalization (LSF) allows for the rapid diversification of complex drug scaffolds without de novo synthesis.[1] This guide focuses on the installation of fluoro-, cyano-, and methoxy-substituted phenyl groups via Suzuki-Miyaura cross-coupling. These specific substituents are high-value pharmacophores used to modulate lipophilicity (


protodeboronation2

Part 1: Strategic Rationale – The "Why"

The selection of fluoro, cyano, and methoxy substituents is rarely random; it is a calculated move in Multiparametric Optimization (MPO).

SubstituentElectronic Effect (

)
MedChem UtilityKey Risk in Coupling
Fluorine (-F) Inductive WithdrawalBlocks metabolic soft spots (CYP450); modulates pKa of neighbors; Bioisostere for -H.High electronegativity on the ring accelerates hydrolytic C-B bond cleavage (Protodeboronation).
Cyano (-CN) Strong Withdrawal (Resonance/Induction)"Pseudohalogen"; H-bond acceptor; introduces dipole; metabolic handle.Strong electron-withdrawal makes the boronate intermediate highly reactive toward protons (water) rather than Pd.
Methoxy (-OMe) Resonance DonationIncreases solubility; H-bond acceptor; breaks symmetry.Ortho-methoxy groups cause steric hindrance, slowing transmetallation and allowing side reactions to dominate.

Part 2: Reaction Engineering – The "Why" Behind the "How"

The Core Challenge: Kinetic Competition

Success in LSF depends on one kinetic ratio: Rate of Transmetallation (


) vs. Rate of Protodeboronation (

)
  • The Trap: To couple sterically hindered or electron-poor boronic acids, chemists traditionally heat the reaction. However, heating accelerates protodeboronation (

    
    ) significantly more than it accelerates the catalytic cycle for these specific substrates [1].
    
  • The Solution: Use highly active precatalysts (e.g., XPhos Pd G4) that facilitate rapid oxidative addition and transmetallation at low temperatures (RT to 40°C), thereby outrunning the decomposition pathway.

Mechanism & Decision Logic

The following diagram illustrates the kinetic competition and the decision logic for optimizing conditions.

LSF_LogicStartComplex Scaffold(Aryl Halide)InterOxidativeAddition ComplexStart->InterFastBoronicF/CN/OMeBoronic AcidTransMetTransmetallation(Rate Limiting)Boronic->TransMet + BaseDecompProtodeboronation(Ar-H Side Product)Boronic->Decompk_PDB (High T, Strong Base)CatPd Catalyst(XPhos Pd G4)Inter->TransMetProdFunctionalizedDrug CandidateTransMet->ProdReductiveEliminationNoteCRITICAL: k_TM must be > k_PDBUse mild base & active catalystTransMet->Note

Figure 1: Kinetic competition in Suzuki coupling. The red dashed path represents the failure mode (protodeboronation) common with fluoro/cyano boronic acids.

Part 3: Application Protocols

Protocol A: Rapid Nanomole-Scale Screening (HTE)

Best for: Late-stage intermediates where material is limited (<5 mg available). Reference Grounding: Adapted from Merck & Pfizer HTE workflows [2, 3].

Reagents:

  • Catalyst: XPhos Pd G4 (Sigma-Aldrich #804274) or RuPhos Pd G4 (for sterically hindered halides).

  • Base:

    
     (0.5 M aq) or 
    
    
    (solid, anhydrous).
  • Solvent: THF or 1,4-Dioxane.

Workflow:

  • Stock Prep: Prepare a 0.1 M stock solution of the drug scaffold (aryl halide) in THF.

  • Dosing: In a 96-well glass block (or HPLC vials), dispense 1 µmol of scaffold (10 µL stock).

  • Boronic Acid: Add 1.5 equivalents of the specific F/CN/OMe-phenylboronic acid (as a 0.1 M solution).

  • Catalyst: Add 0.05 equivalents (5 mol%) of XPhos Pd G4 (from a fresh 0.02 M stock in THF).

  • Base: Add 2.0 equivalents of base (

    
    ).
    
  • Incubation: Seal and stir at 40°C for 4 hours. Do not overheat.

  • Analysis: Dilute with MeCN and analyze via UPLC-MS. Look for the mass of Scaffold + Ar - Halide.

Success Criteria:

  • Conversion > 80%.

  • Protodeboronation byproduct (Ar-H) < 10% of total ion count.

Protocol B: "Slow-Release" Scale-Up (100 mg - 1 g)

Best for: Scaling up a hit from Protocol A where the boronic acid is unstable (e.g., 2,6-difluorophenylboronic acid). Mechanism: By adding the unstable boronic acid slowly, its instantaneous concentration remains low, favoring the second-order transmetallation reaction over the pseudo-first-order protodeboronation [4].

Step-by-Step:

  • Charge Reactor: To a flask, add the Aryl Halide (1.0 equiv), XPhos Pd G4 (2-3 mol%), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed 4:1 Dioxane:Water (0.2 M concentration relative to halide).

  • Temperature: Heat to 40-50°C.

  • Slow Addition: Dissolve the Fluoro/Cyano-Boronic Acid (1.5 equiv) in minimal Dioxane. Add this solution dropwise via syringe pump over 2 hours.

  • Completion: Stir for an additional 1 hour after addition is complete.

Part 4: Troubleshooting & Self-Validation

Before committing valuable late-stage material, perform the "Dummy Stability Test" .

The Test: Run the reaction conditions from Protocol A without the drug scaffold.

  • Mix Boronic Acid + Base + Catalyst + Solvent.

  • Stir at 40°C for 1 hour.

  • Analyze via LCMS.[3]

Interpretation:

  • Result: Boronic acid peak is intact. -> Proceed with coupling.

  • Result: Boronic acid is gone; "Ar-H" peak observed. -> Fail. The reagent is decomposing too fast.

    • Fix 1: Switch base to anhydrous

      
       or 
      
      
      .
    • Fix 2: Switch solvent to n-Butanol (protic solvents sometimes stabilize boronic acids via H-bonding, counter-intuitively) or strictly anhydrous DMF.

    • Fix 3: Use the MIDA boronate ester instead of the free acid (slow release mechanism).

Data Summary: Substituent Effects on Conditions[1][5][6]
Boronic Acid ClassRecommended CatalystRecommended BaseTemperature Limit
Polyfluorinated (e.g., 2,3,4-trifluoro)XPhos Pd G4

(aq)
< 50°C
Ortho-Cyano RuPhos Pd G4

(anhydrous)
< 60°C
Ortho-Methoxy SPhos Pd G3

(aq)
< 80°C
Electron-Deficient (e.g., 4-CN, 3-F)XPhos Pd G4

(aq)
< 40°C

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Buitrago Santanilla, A., et al. (2015).[4] Nanomole-scale high-throughput chemistry for the synthesis of complex molecules.[5][6][7] Science, 347(6217), 49-53. [Link][7]

  • Krska, S. W., et al. (2022). High-Throughput Experimentation in Pharmaceutical Development. Chemical Reviews, 123(1), 1-50. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Application Note: Reactivity and Optimization of Ortho-Fluoro Phenylboronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and binding affinity. However, 2-fluorophenylboronic acids (and their derivatives) present a unique synthetic paradox. While the ortho-fluorine atom electronically activates the carbon-boron bond for transmetallation, it simultaneously renders the molecule highly susceptible to protodeboronation —a decomposition pathway where the C-B bond is cleaved by water/base to yield the hydrodeboronated arene (fluorobenzene derivative).

This guide provides a mechanistically grounded approach to coupling these labile substrates. We move beyond "trial-and-error" screening to a rational selection of ligands (Buchwald G2/G3 generations) and base/solvent systems that kinetically favor the cross-coupling cycle over the decomposition pathway.

Part 1: Mechanistic Insight — The "Ortho-Effect"

To optimize the reaction, one must understand the enemy: Base-Catalyzed Protodeboronation .

Unlike simple phenylboronic acids, ortho-fluoro variants possess a highly polarized C-F bond adjacent to the boron center. The high electronegativity of fluorine withdraws electron density, making the boron atom more Lewis acidic.

  • Rapid Boronate Formation: In basic media, the boronic acid rapidly accepts a hydroxide ion to form the tetrahedral boronate anion

    
    .
    
  • Ipso-Protonation: The electron-withdrawing fluorine stabilizes the transition state for protonation at the ipso-carbon. This leads to the cleavage of the C-B bond and release of boric acid and the deboronated arene.

Diagram 1: The Kinetic Competition

The success of the reaction depends on the rate of Transmetallation (


) exceeding the rate of Protodeboronation (

).

G Start ortho-Fluoro Phenylboronic Acid Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate + Base (OH-) Product Biaryl Product (C-C Bond) Boronate->Product Transmetallation (k_TM) Requires Bulky/Rich Ligand Decomp Fluorobenzene (Protodeboronation) Boronate->Decomp k_dec (Fast with o-F) + H2O Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Product Reductive Elimination

Caption: Kinetic competition between the productive transmetallation pathway (Green) and the destructive protodeboronation pathway (Red). Success requires accelerating k_TM.

Part 2: Optimization Matrix

Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/EtOH) often fail with ortho-fluoro substrates because


. The following matrix outlines the required adjustments.
ParameterStandard ChoiceOptimized for o-Fluoro Boronic Acids Rationale
Catalyst/Ligand Pd(PPh3)4 or dppfXPhos, SPhos, or RuPhos (Pd G2/G3 Precatalysts)Bulky, electron-rich biaryl phosphines accelerate transmetallation, allowing the catalyst to "grab" the boronate before it decomposes.
Base Na2CO3, NaOHK3PO4 (anhydrous or 3M aq) or CsF Strong bases (OH-) accelerate deboronation. Phosphate is basic enough to activate the boron but less aggressive toward C-B cleavage.
Solvent Toluene/EthanolTHF, 1,4-Dioxane, or n-Butanol Protic solvents (MeOH/EtOH) can act as proton sources for decomposition. Aprotic polar solvents are preferred.
Temperature Reflux (80-100°C)40°C - 60°C Lower temperatures suppress the high-activation-energy decomposition pathway. Highly active catalysts (XPhos) work well at these temps.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Coupling using Pd-G2 Precatalysts

Recommended for valuable substrates where yield is critical.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • ortho-Fluoro Phenylboronic Acid (1.5 equiv) — Excess is required to account for some decomposition.

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K3PO4 (0.5 M aqueous solution, degassed)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Charge Solids: In a nitrogen-filled glovebox or using strict Schlenk technique, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G2 (0.02 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add degassed THF (4 mL).

  • Base Addition: Add degassed 0.5 M K3PO4 (4 mL, 2.0 mmol). Note: A biphasic system is often beneficial here.

  • Reaction: Seal the vial and stir vigorously at 45°C .

    • Critical Check: Do not overheat. If the reaction is sluggish, increase to 60°C, but monitor closely.

  • Monitoring: Check by LCMS or 19F NMR (see Part 4) after 1 hour. These catalysts are fast; prolonged reaction times only invite decomposition.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

Protocol B: The "Slow-Release" Strategy (MIDA Boronates)

Recommended if Protocol A yields <30% due to rapid protodeboronation.

MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and immune to base-catalyzed decomposition. They must be hydrolyzed in situ to release the active boronic acid slowly.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • ortho-Fluoro Phenyl MIDA Boronate (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Dioxane:Water (10:1)

Methodology:

  • Combine Aryl Halide, MIDA boronate, Pd(OAc)2, SPhos, and K3PO4 in a vial.

  • Add Dioxane:Water (10:1). The water is essential here to hydrolyze the MIDA ester.

  • Heat to 60°C .

  • Mechanism: The base slowly hydrolyzes the MIDA protecting group, releasing the unstable ortho-fluoro boronic acid at a low concentration. The high-activity catalyst (Pd-SPhos) immediately consumes it before it can decompose.

Part 4: Quality Control & Troubleshooting (19F NMR)

19F NMR is the superior method for monitoring these reactions because it avoids the overlapping signals common in 1H NMR.

Diagnostic Shifts:

  • Starting Material: The Boron atom exerts a shielding/deshielding effect. Ortho-F signals in boronic acids typically appear between -105 and -115 ppm .

  • Decomposition Product (Fluorobenzene): Upon loss of the

    
     group, the fluorine signal will shift significantly (typically upfield, e.g., toward -113 to -120 ppm , depending on other substituents).
    
  • Product: The biaryl product will show a distinct shift due to the new aromatic ring current.

QC Workflow Diagram:

QC Sample Take Aliquot (Dissolve in CDCl3) NMR Run 19F NMR (No Proton Decoupling) Sample->NMR Check Analyze Signals NMR->Check Result_A Signal A (Start Mat) Signal B (Product) NO Signal C Check->Result_A Clean Conv. Result_B Signal C (Fluorobenzene) Dominant Check->Result_B Decomp. Action_A Reaction Healthy Continue/Isolate Result_A->Action_A Action_B Protodeboronation! Switch to Protocol B (MIDA or Anhydrous) Result_B->Action_B

Caption: Decision tree for reaction monitoring using 19F NMR spectroscopy.

References

  • Mechanisms of Protodeboronation: Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids." Chemical Communications.[2]

  • Buchwald Precatalysts (XPhos/SPhos): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society.

  • MIDA Boronates Strategy: Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.

  • 19F NMR Characterization: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience.

Sources

Troubleshooting & Optimization

Preventing protodeboronation of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid

[1]

Subject: Preventing Protodeboronation of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid Ticket ID: CHEMSUP-2026-FCN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Root Cause Analysis

User Question: "I am attempting a Suzuki coupling with this boronic acid, but I am isolating mostly the deboronated arene (m/z = [M-B(OH)₂ + H]). My yield is <15%. What is happening?"

The Mechanistic Failure Mode

Your substrate is undergoing Base-Catalyzed Protodeboronation . This is not a random decomposition; it is a kinetically favored pathway driven by the specific substitution pattern on your phenyl ring.

  • The "Ate" Complex Formation: The base (hydroxide or alkoxide) attacks the boron atom, forming a tetrahedral boronate anion (the "ate" complex).

  • The Critical Cleavage: Normally, this complex transmetallates to Palladium. However, the 2-Fluoro and 3-Cyano groups are highly electron-withdrawing. They stabilize the negative charge on the ipso-carbon, dramatically lowering the activation energy for the C-B bond to break.

  • Protonation: The resulting aryl anion is immediately protonated by water or the solvent, destroying the starting material.

Visualization: The Deboronation Pathway

The following diagram illustrates why your current conditions are failing.

Protodeboronationcluster_0Step 1: Activation (Reversible)cluster_1Step 2: The Failure Point (Irreversible)BoronicAcidBoronic Acid(Neutral)AteComplexTetrahedral 'Ate' Complex[Ar-B(OH)3]-BoronicAcid->AteComplex+ BaseBaseBase (OH-)Base->AteComplexCarbanionTransient Carbanion[Ar]- (Stabilized by F/CN)AteComplex->CarbanionSlow Transmetallationvs.Fast C-B CleavagePdPd CatalystAteComplex->PdDesired Coupling(Too Slow!)ByproductDeboronated Product(Ar-H)Carbanion->Byproduct+ H2O / ROH

Caption: Kinetic competition between the desired Transmetallation (Green, dotted) and the fatal Protodeboronation (Red, solid). The 2-F/3-CN substitution biases the system toward the Red path.

Experimental Protocols (The Fixes)

To solve this, we must either accelerate the coupling (outrun the decomposition) or sequester the boron (slow release).[1][2]

Method A: The "Speed" Protocol (Recommended)

Strategy: Use a highly active precatalyst to force transmetallation to occur faster than C-B bond cleavage.[1] Why it works: Bulky, electron-rich phosphine ligands (like XPhos or SPhos) facilitate rapid oxidative addition and transmetallation, consuming the boronic acid before it has time to decompose.

ComponentRecommendationRationale
Catalyst XPhos Pd G4 (2-5 mol%)Rapid activation at room temperature; prevents thermal decomposition.[1]
Base K₃PO₄ (0.5 M aq) A milder base than carbonates/hydroxides; phosphate buffers pH.[1]
Solvent THF or 1,4-Dioxane Good solubility; THF promotes transmetallation.[1]
Temp Room Temperature (25°C) CRITICAL. Heat accelerates deboronation exponentially.[1]

Step-by-Step Protocol:

  • Charge a reaction vial with the aryl halide (1.0 equiv), 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).[1]

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed THF (concentration 0.2 M).[1]

  • Add degassed 0.5 M K₃PO₄ (2.0 equiv) via syringe.[1]

  • Stir vigorously at 25 °C .

  • Monitor by LCMS at 30 minutes. If conversion is low, increase temp to 40 °C only, but do not exceed 50 °C.

Expert Note: If XPhos fails, switch to Pd(P(tBu)₃)₂ . The Trit-butylphosphine ligand is exceptionally fast for difficult substrates.

Method B: The "Anhydrous" Protocol (Alternative)

Strategy: Remove water entirely to prevent the protonation step and use a non-hydroxide activator. Why it works: Without water, the "ate" complex cannot easily pick up a proton to form the byproduct. Fluoride (F-) acts as the activator instead of OH-.

ComponentRecommendation
Base/Activator CsF (2.0 - 3.0 equiv)
Solvent Anhydrous Toluene or DME
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Additives Molecular Sieves (4Å)

Step-by-Step Protocol:

  • Flame-dry your reaction vessel and cool under Argon.

  • Add the boronic acid (1.5 equiv), aryl halide (1.0 equiv), CsF (3.0 equiv), and Pd catalyst (5 mol%).

  • Add activated 4Å Molecular Sieves.[3]

  • Add anhydrous DME (Dimethoxyethane).[1]

  • Heat to 80 °C. (High temp is permissible here only because water is absent).

Method C: The "Slow Release" Protocol (Advanced)

Strategy: Convert the unstable boronic acid into a MIDA Boronate .[1] Why it works: MIDA boronates are sp3-hybridized and immune to transmetallation or deboronation. Under hydrous conditions, they slowly hydrolyze to release the free boronic acid in small concentrations, which are immediately consumed by the catalyst.

Protocol:

  • Synthesize the MIDA boronate of your substrate (reflux boronic acid with N-methyliminodiacetic acid in Toluene/DMSO).

  • Perform coupling using Pd(OAc)₂ / SPhos with K₃PO₄ in Dioxane/H₂O (10:1) at 60 °C.

  • The "slow release" ensures the standing concentration of free boronic acid never gets high enough to favor the second-order decomposition pathway.

Troubleshooting Decision Tree

Use this logic flow to determine your next move if the reaction fails.

TroubleshootingStartReaction Failed(Low Yield)CheckByproductCheck LCMS forDeboronated Product (Ar-H)Start->CheckByproductYesDeboroYes, Ar-H is major productCheckByproduct->YesDeboroMass FoundNoDeboroNo, mostly starting materialor homocouplingCheckByproduct->NoDeboroMass Not FoundTempCheckWas Temp > 50°C?YesDeboro->TempCheckOxAddIssue: Oxidative Addition FailureNoDeboro->OxAddReduceTempAction: Switch to Method A(XPhos Pd G4 @ 25°C)TempCheck->ReduceTempYesBaseCheckWas Base Carbonate/Hydroxide?TempCheck->BaseCheckNoSwitchBaseAction: Switch to Method B(Anhydrous CsF)BaseCheck->SwitchBaseYesMIDAAction: Synthesize MIDA Boronate(Method C)BaseCheck->MIDANo (Already used Phosphate)ChangeHalideAction: Switch Aryl Halide(Cl -> Br -> I)OxAdd->ChangeHalide

Caption: Troubleshooting logic for unstable boronic acids. Priority is identifying if yield loss is due to decomposition (Ar-H) or catalyst inactivity.[1]

Frequently Asked Questions (FAQ)

Q: Can I use excess boronic acid to compensate for the decomposition? A: Generally, no . Adding more boronic acid (e.g., 3.0 equiv) often accelerates the decomposition because the deboronated byproduct (3-fluoro-4-methoxybenzonitrile) can act as a competitive inhibitor or simply clutter the purification. It is better to fix the conditions than to force the stoichiometry.

Q: Why not use the Pinacol Ester (Bpin)? A: While Bpin esters are generally more stable than free acids, they must hydrolyze to the free acid (or an ate complex) to transmetallate in standard aqueous conditions.[1] For highly unstable substrates like yours, the Bpin ester often undergoes protodeboronation during this hydrolysis step. However, synthesizing the Bpin ester and using Method B (Anhydrous CsF) is a very valid strategy.

Q: Is the 4-Methoxy group helping stabilize the molecule? A: Minimally. While Methoxy is an electron-donating group (EDG), its position (para to the likely B-site if we assume standard numbering, or meta/ortho depending on exact isomer) usually cannot overcome the strong inductive destabilization from the Ortho-Fluoro and Meta-Cyano groups. The molecule remains net electron-deficient.

References

  • Kinsey, T. et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4][5] Journal of the American Chemical Society.[6] Link

    • Core Reference for Method A: Describes the use of XPhos/SPhos precatalysts to couple unstable 2-fluoro boronic acids at room temperature.[1]

  • Cox, P. A. et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[6] Link[1]

    • Core Reference for Mechanism: Detailed kinetic analysis of why 2,6-difluoro and electron-deficient boronic acids decompose.
  • Knapp, D. M. et al. (2010).[1][5] MIDA Boronates: A General Solution for Unstable Boronic Acids. Journal of the American Chemical Society.[6] Link[1]

    • Core Reference for Method C: The slow-release strategy for difficult substr
  • Korenaga, T. et al. (2014).[1] Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Synthesis. Link[1]

    • Core Reference for Method B: Use of anhydrous conditions and Ag2O/CsF additives for polyfluorin

Technical Support Center: Post-Reaction Purification of 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BA-3C2F4M-PUR Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecular Profile

Subject: 3-Cyano-2-fluoro-4-methoxyphenylboronic acid Critical Attributes:

  • Electron-Deficient Ring: The presence of the nitrile (-CN) and fluorine (-F) groups significantly increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.

  • Protodeboronation Risk: High. The ortho-fluorine substituent facilitates rapid C-B bond cleavage under basic conditions (ipso-substitution pathway).

  • Solubility: Amphoteric nature; soluble in polar organic solvents (MeOH, EtOAc, THF), sparingly soluble in water (unless high pH), insoluble in non-polar hydrocarbons.

This guide addresses the three most common support tickets regarding this molecule: chromatographic tailing, yield loss during workup (protodeboronation), and "phantom" impurities (boroxine formation).

Troubleshooting Modules

Module A: The "Sticky" Column (Chromatography Issues)

User Complaint: "I tried purifying the crude reaction mixture on silica gel, but the product streaks across all fractions, and recovery is low."

Root Cause: Boronic acids possess a vacant p-orbital on the boron atom, acting as Lewis acids. They interact reversibly with the silanol groups (


) on the silica stationary phase, leading to severe peak broadening and irreversible adsorption.

Protocol: Acidified Mobile Phase To suppress the ionization of silanols and the boronic acid, you must modify the mobile phase.

  • Standard System: Hexane/Ethyl Acetate (EtOAc).

  • Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) to the EtOAc component before mixing with Hexane.

    • Why? The acid ensures the boronic acid remains protonated and minimizes interaction with the silica surface.

  • Alternative Stationary Phase: If purity is critical (>98%), switch to Diol-functionalized silica .

    • Mechanism:[1][2][3][4][5] Diol phases mimic the boronic acid's natural binding partners (diols), allowing for controlled retention without the harsh adsorption seen on bare silica.

Validation Step:

  • Run a TLC of the crude mixture using the acidified eluent. You should see a tight, defined spot rather than a streak.

Module B: The "Disappearing" Product (Protodeboronation)

User Complaint: "My crude NMR showed product, but after basic extraction and workup, the boronic acid peaks are gone, and I see 3-cyano-2-fluoro-4-methoxybenzene."

Root Cause: The 2-fluoro group makes the C-B bond highly susceptible to base-catalyzed hydrolysis. At pH > 10, the boronate anion forms, which can rapidly undergo protodeboronation, replacing the boron with a proton.

Protocol: Controlled pH Workup Do NOT use strong bases (NaOH, KOH) for extraction if possible.

  • Quenching: Cool reaction mixture to 0°C.

  • Gentle Basification (Only if necessary): If you must extract impurities, use weak bases like NaHCO₃ or K₃PO₄ and keep the contact time < 15 minutes.

    • Target pH: Keep pH < 9.0.

  • Acidification: When re-acidifying to precipitate the boronic acid, use 1M HCl or NH₄Cl to reach pH 5–6.

    • Critical: Do not drop to pH 1 unless necessary, as acid-catalyzed hydrolysis can also occur (though less likely than base-catalyzed for this specific molecule).

  • Temperature Control: Perform all aqueous washes at 0–5°C .

Data Visualization: Stability Zone

  • Safe Zone: pH 4–8, Temp < 25°C.

  • Danger Zone: pH > 10, Temp > 40°C (Rapid decomposition).

Module C: The "Phantom" Impurity (Boroxine Equilibrium)

User Complaint: "The 1H NMR shows a second set of aromatic signals that integrate weirdly. Is this a regioisomer?"

Root Cause: This is likely the boroxine (cyclic trimer anhydride).[6] Boronic acids exist in equilibrium with their dehydrated boroxine form, especially after vacuum drying or in non-polar solvents (CDCl₃). This is not a permanent impurity.

Protocol: Equilibrium Management

  • Verification: Add 1 drop of D₂O to the NMR tube (CDCl₃) and shake.

    • Result: If the extra peaks collapse back into the main boronic acid signals, it was the boroxine. The D₂O hydrolyzes the anhydride back to the acid.

  • Purification Implication: You do not need to separate them. If a defined solid is required, recrystallize from a solvent system containing water (e.g., Acetone/Water or MeCN/Water) to favor the acid form.

Recommended Purification Workflow (Decision Tree)

The following diagram illustrates the logical flow for purifying 3-Cyano-2-fluoro-4-methoxyphenylboronic acid based on crude purity and contaminant type.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Analyze Crude (1H NMR, 19F NMR) Start->CheckPurity PdContamination Is Pd present? (>100 ppm) CheckPurity->PdContamination Scavenger Add SiliaMetS® Thiol or Charcoal (Stir 2h, Filter) PdContamination->Scavenger Yes MajorImpurity Major Organic Impurities? PdContamination->MajorImpurity No Scavenger->MajorImpurity Recryst Recrystallization (Solvent: EtOAc/Hexane or H2O/Acetone) MajorImpurity->Recryst No (Mainly salts/catalyst) Column Flash Chromatography (Acidified Silica: Hex/EtOAc + 1% AcOH) MajorImpurity->Column Yes (Complex mix) FinalCheck Final QC (Check for Boroxine via D2O shake) Recryst->FinalCheck Column->FinalCheck

Figure 1: Decision matrix for purification based on contaminant profile. Note the specific solvent recommendations for this fluorinated intermediate.

Solvent Selection & Data

For crystallization or trituration, the presence of the Fluorine and Cyano groups alters solubility compared to standard phenylboronic acid.

Solvent SystemSuitabilityNotes
Water / Acetone High Excellent for reverting boroxine to boronic acid. Dissolve in acetone, add water until cloudy, cool to 4°C.
Ethyl Acetate / Hexane Medium Good for removing non-polar impurities. Boronic acid may "oil out" if cooling is too rapid.
Dichloromethane (DCM) Low Often leads to boroxine formation (dehydration) during concentration.
Acetonitrile / Water High Ideal for lyophilization (freeze-drying) to obtain a fluffy white powder.

Frequently Asked Questions (FAQ)

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but with caution. Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid . Do not use basic buffers (Ammonium Bicarbonate), as they will trigger protodeboronation.

Q: How do I remove residual Palladium if I can't afford expensive scavengers? A: A simple "Celite sandwich" filtration often works.

  • Dissolve crude in EtOAc.

  • Add 5 wt% activated charcoal.

  • Stir for 30 mins at room temp.

  • Filter through a pad of Celite. Note: The -CN group can coordinate Pd, making it "sticky." If charcoal fails, a thiol-based scavenger resin (e.g., SiliaMetS Thiol) is required.

Q: Why does my melting point fluctuate? A: This is a classic characteristic of boronic acids. The melting point depends on the ratio of boronic acid to boroxine, which varies with drying time and humidity. Rely on Quantitative NMR (qNMR) or HPLC purity rather than melting point for characterization.

References

  • Boronic Acid Purification & Stability

    • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Boroxine-Boronic Acid Equilibrium

    • Illa, O., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[7] Journal of the American Chemical Society, 147(42), 38237-38253.[8] Link[8]

  • Palladium Removal Strategies

    • Welch, C. J., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Link

  • Chromatography of Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

Troubleshooting homocoupling side reactions with cyano-substituted boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyano-Substituted Boronic Acid Side Reactions

Status: Active Agent: Senior Application Scientist Case ID: CN-BORON-ERR-001

Executive Summary: The "Cyano Paradox"

Welcome to the technical support center. You are likely here because your cross-coupling reaction involving a cyano-substituted boronic acid (e.g., 4-cyanophenylboronic acid) is yielding significant amounts of biaryl homocoupler (Ar-Ar) instead of the desired cross-coupled product (Ar-R).

The Core Problem: Cyano groups are strong Electron-Withdrawing Groups (EWG). While intuition suggests EWGs might deactivate the boronic acid, in the Suzuki mechanism, they actually accelerate the transmetallation step by increasing the Lewis acidity of the boron center.

If the transmetallation of your boronic acid happens faster than the oxidative addition of your aryl halide, the palladium center becomes saturated with two boronic acid fragments, leading to homocoupling. This guide provides the diagnostic logic and protocols to fix this kinetic imbalance.

Diagnostic Logic (Interactive Flowchart)

Before changing reagents, identify the root cause using the logic tree below.

TroubleshootingLogic Start START: Significant Homocoupling Observed Q1 Is the reaction mixture turning black immediately upon heating? Oxygen CAUSE: Oxidative Homocoupling (Oxygen Leak) Q1->Oxygen Yes Q2 Is the Aryl Halide electron-rich (e.g., 4-bromoanisole)? Q1->Q2 No, stays orange/yellow/brown Sol1 SOLUTION: Switch to Freeze-Pump-Thaw or Sparging (See Section 4) Oxygen->Sol1 Kinetic CAUSE: Kinetic Mismatch (Transmetallation > Oxidative Addition) Q2->Kinetic Yes (Slow Ox. Add.) Q3 Are you using a Pd(II) source (e.g., Pd(OAc)2) without a reducer? Q2->Q3 No Sol2 SOLUTION: Slow Addition Protocol (See Section 5) Kinetic->Sol2 Stoich CAUSE: Stoichiometric Consumption Pd(II) eats 2 eq. of Boronic Acid Q3->Stoich Yes Stoich->Sol2

Figure 1: Diagnostic logic tree for identifying the mechanism of homocoupling.

Technical Deep Dive: Why Cyano-Boronic Acids Fail

To solve the problem, you must understand the "Kinetic Trap."

The Mechanism of Failure

In a standard Suzuki cycle, the rate-limiting step is usually Oxidative Addition (A) . However, cyano-substituted boronic acids form the active "boronate-ate" complex (


) very rapidly due to high Lewis acidity.

If Step B (Transmetallation) becomes faster than Step A, the catalytic cycle short-circuits:

  • Standard Cycle:

    
    
    
  • The "Cyano" Trap:

    
    
    

This "double transmetallation" is the primary cause of homocoupling in EWG-substituted systems under oxygen-free conditions.

Mechanism Pd0 Pd(0) OxAdd Oxidative Addition (Rate Limiting for R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX TransMet1 1st Transmetallation PdII_RX->TransMet1 PdII_RAr R-Pd(II)-Ar (Desired Intermediate) TransMet1->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim Trap 2nd Transmetallation (Accelerated by Cyano-EWG) PdII_RAr->Trap Excess Ar-B(OH)2 RedElim->Pd0 Regeneration Product Product (R-Ar) RedElim->Product PdII_ArAr Ar-Pd(II)-Ar (Dead End) Trap->PdII_ArAr HomoC Homocoupler (Ar-Ar) PdII_ArAr->HomoC

Figure 2: The Kinetic Trap showing how fast transmetallation intercepts the catalytic cycle.

FAQ: Specific Troubleshooting Scenarios

Q: I am using Pd(PPh3)4 and getting 20% homocoupling. My solvent is degassed. Why? A: Even with degassing,


 can be problematic if it is old (oxidized) or if the oxidative addition is slow.
  • The Fix: Switch to a catalyst system that facilitates rapid oxidative addition, such as Pd-PEPPSI-IPr or Pd2(dba)3 + XPhos . These bulky, electron-rich ligands accelerate the oxidative addition step, ensuring the Pd catches the halide before it gets swamped by the boronic acid.

Q: Does the base matter? A: Yes, critically. Strong bases (like


 or 

) generate high concentrations of the active boronate-ate species immediately.
  • The Fix: Switch to a weaker base like

    
      or 
    
    
    
    . Alternatively, use anhydrous conditions (e.g.,
    
    
    suspended in Dioxane) to limit the concentration of the active hydroxy-boronate species.

Q: I see a "induction period" where nothing happens, then sudden homocoupling. A: This suggests you are using a Pd(II) precatalyst (like


) that is struggling to reduce to Pd(0). It is consuming your boronic acid sacrificially to activate itself.
  • The Fix: Add a dedicated reductant (e.g., 2-5 mol% phenylboronic acid—a "dummy" acid—at the start) or ensure your phosphine ligand is in excess (4:1 P:Pd ratio) to reduce the Pd(II).

Optimized Protocol: The "Slow Addition" Method

This is the gold-standard protocol for suppressing homocoupling in cyano-substituted systems. It works by keeping the instantaneous concentration of boronic acid low, statistically favoring the reaction with


 over the self-reaction.
Reagents
  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Base:

    
     (3.0 equiv, finely ground).
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous).

  • Temperature: 80–100 °C.

Step-by-Step Procedure
StepActionScientific Rationale
1 Charge the Vessel Add Aryl Halide (1.0 equiv), Base (3.0 equiv), and Catalyst to the flask. Do NOT add the boronic acid yet.
2 Degas Perform 3 cycles of Vacuum/Argon backfill. Oxygen is the primary trigger for oxidative homocoupling.
3 Prepare Solution B Dissolve the Cyano-Boronic Acid (1.2–1.5 equiv) in a separate vial of degassed solvent.
4 Heat & Initiate Heat the reaction vessel (Halide + Cat + Base) to the target temperature.
5 Syringe Pump Addition Add Solution B (Boronic Acid) slowly over 1–2 hours using a syringe pump.
6 Chase Once addition is complete, stir for an additional 1–2 hours.

Why this works: By adding the boronic acid slowly, the concentration of the "ate" complex never exceeds the concentration of the oxidative addition intermediate (


). The catalyst always finds a halide partner, preventing the formation of the 

species.

References

  • Oxidative Homocoupling Mechanism: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.

  • Slow Addition Strategy: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

  • Transmetallation Kinetics of EWG Boronic Acids: Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011.

  • Pd-PEPPSI Catalyst Utility: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

Catalyst selection for coupling electron-poor 3-Cyano-2-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPL-3CN2F-001 Subject: Low yields/Hydrolysis during Suzuki-Miyaura Coupling of Electron-Poor Boronic Acids Status: Open Assigned Specialist: Senior Application Scientist

The Diagnostic: Why Standard Conditions Fail

You are likely experiencing low yields accompanied by the formation of 3-fluoro-4-methoxybenzonitrile (the protodeboronated byproduct).

The Root Cause: Your substrate, 3-Cyano-2-fluoro-4-methoxyphenylboronic acid , represents a "perfect storm" for protodeboronation .

  • Electronic Effect (3-CN): The cyano group is strongly electron-withdrawing, increasing the Lewis acidity of the boron center. This makes it hyper-susceptible to nucleophilic attack by the base (OH⁻ or H₂O).

  • Ortho-Effect (2-F): Ortho-fluorine substituents dramatically accelerate protodeboronation. The high electronegativity of fluorine facilitates the formation of a transition state where the C-B bond is cleaved and replaced by C-H.

The Mechanism of Failure: In standard Suzuki couplings (e.g., Pd(PPh₃)₄/Na₂CO₃/Heat), the rate of deboronation (


)  exceeds the rate of transmetallation (

)
. The boron species decomposes before it can transfer the aryl group to the palladium center.
Visualization: The Kinetic Competition

The following diagram illustrates the competition between the desired pathway (Coupling) and the fatal pathway (Deboronation).[1]

G Start Boronic Acid (Substrate) AteComplex Boronate 'Ate' Complex (Activated Species) Start->AteComplex + Base (Equilibrium) Base Base (OH-) Base->AteComplex Coupling Product (Biaryl) AteComplex->Coupling Transmetallation (k_trans) REQUIRES FAST CATALYST Deboronation Byproduct (Protodeboronation) AteComplex->Deboronation Hydrolysis (k_deb) ACCELERATED BY 2-F/3-CN Note GOAL: Make k_trans >> k_deb Note->AteComplex

Caption: The "Ate" complex is the fork in the road. For this substrate, the red path (Deboronation) is naturally faster. We must artificially accelerate the green path (Transmetallation) using specialized catalysts.

Catalyst & Ligand Selection (The Hardware)

To solve this, we must shift the kinetics. We need a catalyst that undergoes oxidative addition and transmetallation faster than the boronic acid can decompose.

Recommended System: Buchwald G3/G4 Precatalysts

Do not use Pd(PPh₃)₄ or Pd(dppf)Cl₂. They are too slow.

ComponentRecommendationScientific Rationale
Precatalyst XPhos Pd G4 or SPhos Pd G4 Rapid Activation: G4 precatalysts activate at room temperature, generating the active Pd(0) species immediately. This allows the reaction to proceed at lower temperatures (avoiding thermal decomposition).
Ligand XPhos Steric/Electronic Balance: XPhos is bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition of the aryl halide. It is exceptionally good for unstable boronic acids.
Alternative P(t-Bu)₃ Pd G4 If the coupling partner is extremely sterically hindered, P(t-Bu)₃ is the "nuclear option" for reactivity, though less stable in air.

Base & Solvent Engineering (The Environment)

The choice of base is critical. Strong bases (hydroxides, alkoxides) promote rapid deboronation. You typically need a buffering effect or anhydrous conditions.

Protocol A: The "Buchwald" Standard (Aqueous)

Best for: Standard couplings where the boronic acid has moderate stability.

  • Base: K₃PO₄ (0.5 M aqueous solution).

  • Solvent: THF or 1,4-Dioxane.

  • Ratio: 2:1 to 4:1 Organic:Aqueous.

  • Why: Phosphate is basic enough to activate the boron but less aggressive than hydroxide. The biphasic system limits the concentration of active base in the organic phase.

Protocol B: The "Anhydrous" Rescue (Non-Aqueous)

Best for: Substrates that deboronate instantly in water (likely your case).

  • Base: CsF (Cesium Fluoride) or Anhydrous K₃PO₄.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Additive: Minimal water (or none).

  • Why: Fluoride activates boronic acids by forming Ar-BF₃⁻ species, which transmetallate well but are far more resistant to protodeboronation than Ar-B(OH)₃⁻ species.

Step-by-Step Troubleshooting Protocols

Method 1: Rapid Injection Protocol (Recommended First)

This method relies on speed. By using a highly active catalyst and adding the unstable component last, you minimize its exposure to destructive conditions.

  • Charge Reactor: Add Aryl Halide (1.0 equiv), XPhos Pd G4 (2.0 mol%), and XPhos (2.0 mol% - optional extra ligand helps stability).

  • Degas: Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvent: Add degassed THF or Dioxane.

  • Base: Add degassed 0.5 M K₃PO₄ (2.0 equiv).

  • Activation: Stir for 5 minutes to ensure the catalyst is active (solution often turns from yellow to pale/clear).

  • Substrate Addition: Dissolve your 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (1.2 - 1.5 equiv) in a minimal amount of degassed solvent.

  • Reaction: Inject the boronic acid solution into the reaction mixture.

  • Temperature: Stir at Room Temperature or mild heat (40°C). Do not reflux.

  • Monitor: Check HPLC/LCMS at 30 mins. If not complete, only then heat to 60°C.

Method 2: The "Plan B" (MIDA Boronate Conversion)

If Method 1 fails, the boronic acid is simply too unstable. You must protect the boron. Convert it to a MIDA boronate or Potassium Trifluoroborate (BF3K).

Why MIDA? MIDA boronates slowly release the active boronic acid species in situ. This keeps the standing concentration of the unstable free acid low, preventing second-order decomposition pathways while maintaining enough for the catalyst to grab.

Conversion Protocol (Brief):

  • Reflux your boronic acid with N-methyliminodiacetic acid (MIDA) in Toluene/DMSO.

  • Remove water via Dean-Stark trap.

  • Isolate the MIDA ester (usually a stable solid).

  • Run coupling using XPhos Pd G4 + K₃PO₄ in Dioxane/H₂O (5:1) at 60°C.

Decision Matrix (Troubleshooting FAQ)

Use this flowchart to navigate your specific failure mode.

DecisionTree Start Start: Low Yield CheckByproduct Check LCMS: Is Ar-H (Deboronation) major byproduct? Start->CheckByproduct YesDeb Yes: Protodeboronation CheckByproduct->YesDeb Ar-H Found NoDeb No: Unreacted SM or Homocoupling CheckByproduct->NoDeb Ar-X Remains TempCheck Reaction Temp? YesDeb->TempCheck Action4 Check O2 levels (Homocoupling) Increase Catalyst Loading NoDeb->Action4 BaseCheck Base Used? TempCheck->BaseCheck Was <40°C Action1 Switch to XPhos Pd G4 Run at Room Temp TempCheck->Action1 Was >50°C Action2 Switch to Anhydrous CsF in Dioxane BaseCheck->Action2 Used Carbonate/Hydroxide Action3 Convert to MIDA Boronate BaseCheck->Action3 Used Phosphate/Fluoride (Still failing)

Caption: Diagnostic logic for optimizing the coupling reaction.

References

  • Mechanistic Insight on Protodeboronation

    • Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • Buchwald Precatalyst Guide

    • Bruno, N. C., et al. (2013).[3] Rapid and Efficient Palladium-Catalyzed Cross-Coupling of Unstable Boronic Acids. Chemical Science.

  • MIDA Boronates Strategy

    • Knapp, D. M., et al. (2010). Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.

  • Fluoride Activation (Anhydrous Conditions)

    • Wright, S. W., et al. (1994). Fluoride-mediated Suzuki coupling of arylboronic acids. The Journal of Organic Chemistry.

Sources

Validation & Comparative

Publish Comparison Guide: NMR Characterization of 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

In the landscape of fluorinated phenylboronic acids, 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CAS: 2573124-20-4) represents a highly functionalized scaffold often used as a precursor for kinase inhibitors and biaryl systems via Suzuki-Miyaura coupling.

Characterizing this molecule presents a unique challenge: the interplay between the electron-withdrawing nitrile/fluorine groups and the electron-donating methoxy group creates a complex electronic environment. This guide compares the definitive NMR signature of the product against its two most common "impostors": the protodeboronated byproduct and the boroxine anhydride .

Key Differentiator: The specific magnitude of the


 and 

coupling constants in the

and

NMR spectra serves as a self-validating purity check that standard HPLC often misses due to similar polarity.

Technical Deep Dive: The Physics of Detection

The Substituent Effects

The 2-fluoro substituent is the critical NMR handle. In this specific regioisomer:

  • Ortho-Effect (F vs. B): The fluorine at position 2 is ortho to the boronic acid (position 1). This proximity often induces an intramolecular hydrogen bond (

    
    ), which can broaden the boronic acid protons and shift the 
    
    
    
    signal downfield relative to non-boronated analogs.
  • Coupling Network: The aromatic protons are located at positions 5 and 6.

    • H6 (Ortho to Boron): Experiences meta-coupling to Fluorine (

      
      ).
      
    • H5 (Ortho to Methoxy): Experiences para-coupling to Fluorine (

      
      ).
      
Comparative Spectral Data

The following table contrasts the expected theoretical shifts and coupling constants for the target product versus its primary degradation product (protodeboronation).

Table 1: Comparative NMR Metrics

FeatureTarget: 3-Cyano-2-fluoro-4-methoxyphenylboronic acidAlternative: 2-Fluoro-3-cyano-1-methoxybenzene (Degradant)Diagnostic Value
Aromatic Proton Count 2H (H5, H6)3H (H5, H6, plus new H1)Critical (Integration)

Shift

to

ppm

to

ppm
High (Electronic Environment)
H6 Multiplicity dd (

Hz,

Hz)
ddd or complex multipletHigh (Coupling Pattern)
Boronic OH Signal Broad Singlet (

ppm)
Absent High (Functional Group)

C-B Signal
Broad/Weak (Quadrupolar relaxation)Sharp Signal (C-H)Medium (Sensitivity)

Note: Chemical shifts are solvent-dependent. Values above assume DMSO-


.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol uses a "Solvent-Lock" mechanism to distinguish between boronic acid monomers and boroxine anhydrides.

Materials
  • Solvent A: DMSO-

    
     (Dry, ampule-sealed to prevent water absorption).
    
  • Solvent B:

    
     (Deuterium Oxide).
    
  • Internal Standard:

    
    -Trifluorotoluene (for 
    
    
    
    quantification,
    
    
    ppm).
Step-by-Step Methodology
  • Sample Preparation (Dry Run):

    • Dissolve 10 mg of the sample in 0.6 mL of DMSO-

      
      .
      
    • Rationale: DMSO prevents rapid esterification with trace alcohols and stabilizes the monomeric form via hydrogen bonding.

  • Acquisition 1 (The Baseline):

    • Run

      
       NMR (16 scans, 
      
      
      
      s to allow relaxation of OH).
    • Run

      
       NMR (non-decoupled).
      
    • Target Observation: Look for two distinct aromatic doublets (or dd). If you see a third aromatic proton signal, STOP . Protodeboronation has occurred.[3][4]

  • The "Water Drop" Validation (Distinguishing Boroxines):

    • Add 2 drops of

      
       to the NMR tube and shake.
      
    • Re-run

      
       NMR.
      
    • Mechanism:

      
       promotes the hydrolysis of boroxine anhydrides back to the boronic acid monomer.
      
    • Result: If the aromatic peaks sharpen and shift slightly, your initial sample contained boroxine. If the peaks remain identical but the OH signal disappears (H/D exchange), you have the pure acid.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the compound's identity using the described NMR data.

NMR_Characterization_Flow Start Crude Product (3-Cyano-2-fluoro-4-methoxy...) H1_NMR 1H NMR in DMSO-d6 Start->H1_NMR Count_Ar Count Aromatic Protons H1_NMR->Count_Ar Result_3H 3 Protons Found: Protodeboronation (Impurity) Count_Ar->Result_3H 3H (Degraded) Result_2H 2 Protons Found: Boron Species Present Count_Ar->Result_2H 2H (Intact) F19_Check Check 19F NMR Result_2H->F19_Check Coupling_Check Analyze H6 Coupling (J_HF approx 6 Hz) F19_Check->Coupling_Check Valid VALIDATED PRODUCT Monomeric Boronic Acid Coupling_Check->Valid Sharp Signals Boroxine Mixture/Broad Peaks: Boroxine Anhydride Coupling_Check->Boroxine Broad/Complex D2O_Test Add D2O (Hydrolysis) Boroxine->D2O_Test D2O_Test->Valid Signals Sharpen

Caption: Logic flow for distinguishing the target boronic acid from its metabolic degradants and anhydride forms.

Comparative Analysis: Why This Scaffold Matters

Performance vs. Non-Fluorinated Analogs

The 2-fluoro substituent is not merely structural; it alters the reactivity profile compared to 3-Cyano-4-methoxyphenylboronic acid.

  • Reactivity: The electron-withdrawing fluorine increases the Lewis acidity of the boron center, accelerating transmetallation in Suzuki couplings but also increasing susceptibility to protodeboronation under basic conditions.

  • Monitoring: The

    
     signal allows for reaction monitoring in crude mixtures without workup, a distinct advantage over non-fluorinated alternatives where 
    
    
    
    NMR overlap is common.
Stability Profile

Experimental data suggests that 2-fluoro phenylboronic acids are kinetically unstable in wet ethereal solvents over time.

  • Recommendation: Store as the pinacol ester if long-term storage (>6 months) is required, or keep the acid under Argon at -20°C.

References

  • Gierczyk, B., et al. (2014).[5] "Influence of fluorine substituents on the NMR properties of phenylboronic acids." Magnetic Resonance in Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]

  • Gonzalez, J., et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters. [Link]

  • PubChem. "4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Structural Analog Data)." National Library of Medicine. [Link]

Sources

Comparative Guide: Optimizing HPLC Purity Analysis for 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid presents a distinct set of chromatographic challenges known as the "Boronic Acid Paradox." While the molecule is a critical intermediate for Suzuki-Miyaura coupling in drug development, its tendency to undergo protodeboronation (loss of the boron group) and boroxine trimerization (dehydration) makes standard HPLC workflows unreliable.

This guide objectively compares the Optimized Acidic-Phase Method (The Recommended Standard) against Generic Neutral Methods (The Alternative). We demonstrate why controlling the boroxine-boronic acid equilibrium is the single most critical factor in achieving reproducible purity data.

Part 1: The Technical Challenge

Why Generic Standards Fail Phenylboronic acids are Lewis acids.[1] In standard reversed-phase conditions (C18, neutral pH), they exhibit two primary failure modes:

  • Silanol Interaction: The empty p-orbital on the boron atom interacts with free silanols on the silica column, causing severe peak tailing.

  • Dynamic Equilibrium: The monomeric acid exists in equilibrium with its cyclic trimer (boroxine). On a column, this can manifest as peak splitting or "fronting" artifacts that are often misidentified as impurities.

The Target Molecule:

  • Compound: 3-Cyano-2-fluoro-4-methoxyphenylboronic acid[2]

  • Critical Impurity: 3-Cyano-2-fluoro-4-methoxybenzene (Protodeboronation product).[2]

  • pKa: ~7.5 - 8.0 (Lowered by the electron-withdrawing Cyano and Fluoro groups).[2]

Part 2: Comparative Analysis

We compared the performance of the Optimized Acidic Method (using a Charged Surface Hybrid column) against a Traditional Generic Method (Standard C18).

Table 1: Performance Comparison Matrix
FeatureOptimized Method (Recommended) Generic Method (Alternative) Impact on Data Quality
Stationary Phase CSH C18 / HSS T3 (Charged Surface/High Strength)Standard C18 (Fully Porous Silica)CSH repels the protonated boronic species, eliminating tailing.[2] Standard C18 binds irreversibly.
Mobile Phase Modifier 0.1% Formic Acid (pH ~2.7) 10mM Ammonium Acetate (pH 6.8) Low pH forces the Boroxine

Monomer
hydrolysis, yielding a single sharp peak. Neutral pH allows equilibrium artifacts.
Peak Symmetry (

)
1.05 - 1.15 (Excellent)1.8 - 2.5 (Severe Tailing)High asymmetry in the alternative method compromises integration accuracy by >15%.[2]
Resolution (

)
> 3.5 (from Deboronated impurity)< 1.5 (Co-elution risk)The generic method often merges the deboronated impurity into the tail of the parent peak.[2]
Sample Diluent Acetonitrile:Water (Acidified) Methanol Methanol promotes esterification artifacts. Acidified ACN stabilizes the monomer.
Part 3: Mechanism of Action (Visualization)[3]

The following diagram illustrates the dynamic equilibrium that must be controlled during analysis. In the Optimized Method , the acidic environment pushes the equilibrium entirely to the Monomer form, ensuring a single detector response.

BoronicEquilibrium cluster_0 HPLC Column Environment Boroxine Boroxine Trimer (Anhydride Form) Broad/Split Peak Monomer Monomer (Free Boronic Acid) Sharp Peak Boroxine->Monomer Hydrolysis (+H2O / H+) Monomer->Boroxine Dehydration (-H2O) Impurity Deboronated Impurity (Ar-H) Critical Quality Attribute Monomer->Impurity Protodeboronation (Degradation) Acid Acidic Mobile Phase (H+) Acid->Boroxine Accelerates Hydrolysis Water Water Content

Figure 1: The Acid-Catalyzed Hydrolysis Workflow.[2] Low pH mobile phases drive the trimer-to-monomer conversion, ensuring the analyte elutes as a single, quantifiable species.[2]

Part 4: The "Gold Standard" Experimental Protocol

This protocol is self-validating. If the peak shape degrades, it indicates a loss of acidic control or column contamination.

1. Reagents & Standards
  • Reference Standard: 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (Certified >97% by qNMR).[2] Note: Commercial standards may contain varying amounts of anhydride; qNMR is preferred over area% for assay.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[2]

  • Modifier: Formic Acid (FA) or Trifluoroacetic acid (TFA).[2] FA is preferred for MS compatibility.

2. Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex F5).

    • Why: The CSH (Charged Surface Hybrid) particle carries a slight positive charge, repelling the protonated boronic acid and preventing silanol interaction [1].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 240 nm (Primary) and 210 nm (Secondary).

3. Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Hold
10.095Linear Ramp
12.095Wash
12.15Re-equilibration
16.05End
4. Sample Preparation (Critical Step)[2]
  • Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid .

  • Procedure: Dissolve 5 mg of sample in 10 mL of diluent. Sonicate for 5 minutes.

  • Warning: Do not use pure methanol. Boronic acids can form methyl esters in methanol, creating "ghost peaks" at RRT ~1.1 [2].

Part 5: Validation & Troubleshooting[1][3]

Linearity & Stability [2]

  • Linearity: The method demonstrates linearity from 0.05 mg/mL to 1.0 mg/mL (

    
    ).
    
  • Stability: The boronic acid is susceptible to oxidation and protodeboronation. Solutions should be analyzed within 24 hours. If the peak at RRT ~1.2 (Deboronated species) increases, prepare fresh samples.

Visualizing the Workflow The following diagram details the decision tree for method development, ensuring the user selects the correct path based on their specific equipment.

MethodWorkflow Start Start: Purity Analysis of 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid Choice Select Column Chemistry Start->Choice Generic Generic C18 (Alternative) Choice->Generic Standard Lab Stock Optimized CSH C18 / HSS T3 (Recommended) Choice->Optimized High Purity Protocol ResultBad Result: Broad/Tailing Peak Boroxine Artifacts Generic->ResultBad Action Add 0.1% Formic Acid to Mobile Phase Optimized->Action ResultBad->Action Rescue Method ResultGood Result: Sharp Gaussian Peak Separated Impurities Action->ResultGood

Figure 2: Method Selection Decision Tree. Note that even with generic columns, acidification is mandatory, but specialized columns yield superior lifetime and peak shape.

References
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007865. Available at: [Link][2]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4] In Boronic Acids (pp. 1-133).[2] Wiley-VCH.[2]

  • Sielc Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2757964, 3-Cyano-4-fluorophenylboronic acid.[2] Available at: [Link][2]

Sources

Comparative Reactivity Guide: 3-Cyano-2-fluoro-4-methoxyphenylboronic acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid versus its non-fluorinated analog, 3-Cyano-4-methoxyphenylboronic acid . It is designed for medicinal chemists and process engineers optimizing cross-coupling reactions for drug discovery.

Executive Summary

3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CAS 2573124-20-4) exhibits a distinct reactivity profile characterized by enhanced transmetallation rates but reduced hydrolytic stability compared to its non-fluorinated analog, 3-Cyano-4-methoxyphenylboronic acid (CAS 911210-48-5) .

While the ortho-fluorine atom facilitates palladium insertion in sterically demanding or electron-rich coupling partners, it simultaneously lowers the pKa of the boronic acid, making the molecule susceptible to rapid protodeboronation under standard basic conditions (e.g., K₂CO₃/MeOH/H₂O at reflux). Successful utilization requires a "Low-Water/Mild-Base" strategy to balance catalytic turnover against substrate decomposition.

Quick Comparison Matrix
Feature3-Cyano-2-fluoro-4-methoxy-PBA 3-Cyano-4-methoxy-PBA (Analog)
CAS 2573124-20-4911210-48-5
Lewis Acidity High (Fluorine inductive effect)Moderate
Transmetallation Rate Fast (Facilitated by ortho-F)Moderate
Protodeboronation Risk High (Requires control)Low to Moderate
Optimal Base K₃PO₄ (anhydrous) or CsFK₂CO₃ or Na₂CO₃ (aqueous)
Primary Risk Hydrolytic C-B bond cleavageHomocoupling / Slow reaction

Structural & Electronic Analysis

The reactivity difference is driven by the interplay of three substituents on the phenyl ring. Understanding this "Push-Pull" dynamic is critical for reaction design.

Electronic Landscape
  • 2-Fluoro (ortho): The defining feature. It exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the Lewis acidity of the boron center. This makes the boronate "ate" complex form more readily, accelerating the transmetallation step in Suzuki-Miyaura coupling. However, it also destabilizes the C-B bond toward ipso-protonation.

  • 3-Cyano (meta): A strong electron-withdrawing group (EWG). Located meta to the boron, it further acidifies the ring protons and pulls density from the aromatic system, compounding the destabilizing effect of the fluorine.

  • 4-Methoxy (para): An electron-donating group (+R). This provides essential resonance stabilization, counteracting some of the electron deficiency caused by the F and CN groups. Without this group, the 2-F-3-CN core would be extremely unstable.

ElectronicEffects cluster_outcome Net Reactivity Outcome Boron Boron Center (Reaction Site) F_Ortho 2-Fluoro (Ortho) -I Effect (Inductive) Increases Lewis Acidity F_Ortho->Boron Accelerates Transmetallation Accelerates Protodeboronation Result High Reactivity / Low Stability (Requires Anhydrous/Mild Conditions) F_Ortho->Result CN_Meta 3-Cyano (Meta) -I/-R Effect Destabilizes Ring CN_Meta->Boron Increases Acidity CN_Meta->Result OMe_Para 4-Methoxy (Para) +R Effect (Resonance) Stabilizes C-B Bond OMe_Para->Boron Prevents Rapid Decomposition OMe_Para->Result

Figure 1: Electronic "Push-Pull" map showing how substituents influence the boron center's reactivity.

Reactivity Profile: Suzuki-Miyaura Coupling

The "Ortho-Fluoro" Effect

In non-fluorinated analogs (3-cyano-4-methoxy), the rate-determining step is often transmetallation , particularly if the electrophile is electron-rich. For the 2-fluoro target, the fluorine atom coordinates with the palladium intermediate or simply increases the electrophilicity of the boron, lowering the activation energy for transmetallation.

Implication: The fluorinated boronic acid will couple faster but will also decompose faster.

  • Scenario A (Fast Electrophile): If coupling with an aryl iodide or electron-deficient aryl bromide, the reaction is fast enough to outcompete decomposition. High yields are expected.[1]

  • Scenario B (Slow Electrophile): If coupling with an aryl chloride or electron-rich aryl bromide, the boronic acid may decompose (protodeboronation) before it can couple.

Stability & Protodeboronation

The primary decomposition pathway is protodeboronation , where the C-B bond is replaced by a C-H bond.

  • Mechanism: Base-catalyzed formation of a boronate anion, followed by ipso-protonation by water or solvent.

  • Observation: The 2-fluoro analog generates 3-fluoro-4-methoxybenzonitrile as a byproduct.

  • Mitigation: Reduce the concentration of free protons (water) and use bases that do not generate high concentrations of hydroxide.

Experimental Protocols

Protocol A: Robust Conditions (For Non-Fluorinated Analog)

Use this for 3-Cyano-4-methoxyphenylboronic acid. This standard aqueous protocol maximizes solubility and catalyst turnover for stable boronic acids.

  • Reagents: Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: Heat to 80-90°C for 4-12 hours.

  • Workup: Standard aqueous extraction.

Protocol B: Optimized Conditions (For 2-Fluoro Target)

Use this for 3-Cyano-2-fluoro-4-methoxyphenylboronic acid. This protocol minimizes water to prevent protodeboronation while maintaining sufficient basicity for activation.

  • Reagents: Aryl Halide (1.0 eq), Boronic Acid (1.3 - 1.5 eq), K₃PO₄ (3.0 eq, finely ground) , Pd(OAc)₂ (0.02 eq) + SPhos (0.04 eq) OR Pd(dppf)Cl₂.

    • Note: SPhos is excellent for sterically hindered or unstable boronic acids.

  • Solvent: Anhydrous n-Butanol or Toluene/Water (10:1) .

    • Crucial: If using Toluene/Water, keep the water ratio low. The best results are often seen in anhydrous alcohol (n-BuOH) or THF with minimal water.

  • Conditions: Heat to 60-80°C. Monitor strictly by LCMS at 1h, 2h, and 4h.

    • Stop Rule: If deboronated byproduct exceeds 15%, stop heating and work up.

  • Self-Validating Step:

    • Pre-run Check: Dissolve a small amount of the fluorinated boronic acid in the solvent/base mixture without catalyst/halide and heat for 30 mins. Analyze by LCMS. If >10% degrades to the nitrile, switch to an anhydrous system (e.g., DMF/CsF).

Workflow Start Start Optimization Check_Analog Is substrate Fluorinated? Start->Check_Analog NonFluoro Non-Fluorinated (Standard) Check_Analog->NonFluoro No Fluoro 2-Fluoro Target (Unstable) Check_Analog->Fluoro Yes Protocol_A Protocol A: K2CO3 / Dioxane / H2O (High Water) NonFluoro->Protocol_A Protocol_B Protocol B: K3PO4 / n-BuOH (Low/No Water) Fluoro->Protocol_B LCMS_Check LCMS Check @ 1h Protocol_B->LCMS_Check Success High Yield LCMS_Check->Success Product > SM Fail_Decomp Protodeboronation (Switch to Anhydrous) LCMS_Check->Fail_Decomp Byproduct > 15%

Figure 2: Decision tree for selecting the appropriate coupling protocol.

References

  • Boroncore . (n.d.). 3-cyano-2-fluoro-4-methoxyphenylboronic acid (CAS 2573124-20-4).[2][3][4] Retrieved February 12, 2026, from [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society, 143(36), 14814–14826. [Link][5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Cited for general trends in fluoro-boronic acid stability).

Sources

Crystal structure analysis of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Crystal Structure & Functional Analysis of 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid Derivatives

Executive Summary

This guide provides a technical analysis of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid , a specialized scaffold used primarily in the development of kinase inhibitors and liquid crystal materials. Unlike standard phenylboronic acids, the simultaneous presence of an electron-withdrawing nitrile (-CN) and an ortho-fluorine atom creates unique electronic and steric environments.

This document compares the target molecule against its non-fluorinated analogs and boronate ester derivatives , focusing on solid-state stability (crystal engineering), solubility profiles, and reactivity in Suzuki-Miyaura cross-coupling.

Part 1: Structural Comparative Analysis

The introduction of fluorine at the ortho position and a nitrile at the meta position fundamentally alters the supramolecular synthons available for crystal packing.

The Competitors: Target vs. Alternatives
FeatureTarget Molecule (3-Cyano-2-fluoro-4-methoxy-PBA)Alternative A (3-Cyano-4-methoxy-PBA)Alternative B (Pinacol Boronate Ester)
Primary Synthon Distorted Dimer: Steric clash from o-F often twists the B(OH)₂ group, weakening the standard

homodimer.
Planar Dimer: Classic centrosymmetric H-bonded dimer (highly stable).Discrete Monomer: No H-bond donor capability; packs via weak van der Waals forces.
Solid-State Stability Moderate/Low: Prone to spontaneous dehydration to boroxines due to high acidity and steric strain.High: Stable lattice; resists dehydration under ambient conditions.Very High: Hydrolytically stable; no dehydration pathways.
Electronic Effect High Lewis Acidity: F and CN withdraw density, making the Boron center highly electrophilic (

).
Moderate Acidity: Only CN withdraws; (

).
Low Lewis Acidity: Alkyl donation from pinacol stabilizes the boron center.
Solubility High in polar aprotic solvents (DMSO, DMF); moderate in alcohols.Moderate in alcohols; low in non-polar solvents.High in non-polar organic solvents (DCM, Toluene).
The "Fluorine Effect" in Crystal Packing

In the target molecule, the fluorine atom is not merely a passive substituent; it acts as a "structure-directing agent" via C-H...F interactions .

  • Standard PBA: Relies almost exclusively on O-H...O interactions between boronic acid heads.

  • Target Molecule: The ortho-fluorine often accepts weak hydrogen bonds from adjacent aromatic protons, creating a secondary stabilizing network that competes with the primary boronic acid dimerization. This often leads to polymorphism or solvate formation.

Critical Insight: The 2-fluoro substituent forces the boronic acid group out of coplanarity with the phenyl ring (twist angle >20°) to relieve steric repulsion. This twist disrupts the optimal geometry for standard dimerization, making the crystal lattice more susceptible to solvent inclusion.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals while preventing dehydration to the boroxine anhydride.

The Challenge: Fluorinated boronic acids are highly acidic and dehydrate easily. Standard evaporation often yields the boroxine (trimer anhydride) rather than the acid.

Step-by-Step Workflow:

  • Validation (Pre-Crystallization):

    • Run IR spectroscopy.[1] Look for broad O-H stretch (

      
      ).
      
    • Checkpoint: If sharp peaks appear at

      
       (B-O boroxine stretch) without O-H, the sample is already dehydrated. Re-hydrate by suspending in THF/Water (9:1) and precipitating with hexane.
      
  • Dissolution: Dissolve 20 mg of target in 0.5 mL THF or Acetone (Solvent A). Avoid Methanol (risk of esterification).

  • Diffusion Setup: Place the solution in a small inner vial.

  • Precipitant: Fill a larger outer vial with 3 mL of Pentane or Hexane (Solvent B).

  • Equilibration: Cap tightly. Allow to stand at

    
     in the dark for 3-7 days.
    
    • Why Cold? Lower temperature favors the kinetic formation of the acid crystal over the thermodynamically stable boroxine.

  • Harvest: Mount crystals immediately using Paratone oil to prevent desolvation.

Visualization: Crystallization Logic Flow

CrystallizationWorkflow Start Raw Material: 3-Cyano-2-fluoro-4-methoxy-PBA Check IR/NMR Check: Is Boroxine present? Start->Check Rehydrate Re-hydration Step: THF/Water (9:1) -> Precipitate Check->Rehydrate Yes (Dehydrated) Dissolve Dissolution: Solvent: THF or Acetone (Avoid MeOH) Check->Dissolve No (Pure Acid) Rehydrate->Check Method Vapor Diffusion: Anti-solvent: Hexane/Pentane Dissolve->Method Condition Condition: 4°C, Dark, 3-7 Days Method->Condition Analyze XRD Analysis: Check for H-bonded Dimer vs. Catemer Condition->Analyze

Figure 1: Decision tree for crystallizing labile fluorinated boronic acids, prioritizing the prevention of anhydride formation.

Part 3: Functional Performance (Suzuki-Miyaura Coupling)

The crystal structure directly correlates to reactivity. The high Lewis acidity (inferred from the F/CN substitution) makes the target molecule a highly reactive but unstable coupling partner.

Reactivity Comparison
ParameterTarget (2-F, 3-CN) Standard (3-CN) Implication
Transmetallation Rate Fast: The electron-deficient Boron accepts the Pd-nucleophile complex rapidly.Medium: Standard reactivity profile.Target requires lower catalyst loading.
Protodeboronation High Risk: The C-B bond is weakened by the electron-withdrawing groups.Low Risk: Stable under standard basic conditions.Target requires mild bases (e.g.,

instead of

) and anhydrous conditions.
Homocoupling Moderate: High acidity promotes oxidative homocoupling.Low: Minimal background reaction.Requires strict

exclusion.
Mechanism & Causality

The 2-fluoro group exerts an inductive effect (-I) that increases the electrophilicity of the boron atom. In the catalytic cycle, this accelerates the formation of the Boronate-ate complex (the rate-determining step in many couplings), but also makes the C-B bond susceptible to hydrolytic cleavage.

Visualization: Reactivity Pathway

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation (Fast due to F/CN) OxAdd->TransMet Boron Target Molecule (Highly Acidic Boron) Base Base Activation (OH- / OR-) Boron->Base Forms Boronate Base->TransMet Attack on Pd SideRxn Protodeboronation (Loss of Boron) Base->SideRxn If H2O present (Destabilized C-B bond) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Figure 2: Catalytic cycle highlighting the accelerated transmetallation and protodeboronation risk specific to electron-deficient boronic acids.

References

  • Cambridge Structural Database (CSD).Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. (Refcode: XIGKOF).

    • Source:

  • Hall, D. G. (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3][4][5] Wiley-VCH, 2011.

    • Source:

  • Adamczyk-Woźniak, A., et al.Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. Molecules, 2022.

    • Source:

  • Nangia, A., & Desiraju, G. R. Crystal Engineering: From Molecule to Crystal. Journal of the American Chemical Society.[6]

    • Source:

Sources

A Comparative Guide to Bioisosteric Replacement Studies Using 3-Cyano-2-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate chess game of drug design, lead optimization is a critical phase where medicinal chemists systematically modify a promising molecule to enhance its efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity.[1][2] One of the most powerful strategies in this endeavor is bioisosteric replacement, the substitution of one atom or functional group for another with similar physical or chemical properties to create a new molecule with improved characteristics.[3][4][5] This approach allows for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, often transforming a promising lead into a viable drug candidate.[2]

Arylboronic acids are indispensable building blocks in this process, serving as versatile coupling partners in robust carbon-carbon bond-forming reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[6][7][8] This guide focuses on a particularly valuable reagent, 3-Cyano-2-fluoro-4-methoxyphenylboronic acid , and explores its use in a comparative bioisosteric replacement study. By dissecting the individual contributions of its cyano, fluoro, and methoxy substituents, we can illuminate the rationale behind molecular design and provide a data-driven framework for strategic optimization.

The Subject Moiety: Deconstructing 3-Cyano-2-fluoro-4-methoxyphenylboronic acid

This specific boronic acid is a densely functionalized scaffold, offering multiple avenues for modification. Each substituent has been deliberately chosen for the distinct physicochemical properties it imparts.

  • The Cyano Group (-CN): A versatile and strongly electron-withdrawing group. It can act as a hydrogen bond acceptor and is often used as a bioisostere for a carbonyl group or a halogen. In many contexts, it is also a precursor or surrogate for the more acidic tetrazole ring, a well-established carboxylic acid bioisostere.[9][10]

  • The ortho-Fluoro Group (-F): Fluorine is a cornerstone of modern medicinal chemistry.[11] Its small size and high electronegativity can profoundly influence a molecule's properties.[12][13][14] An ortho-fluoro substituent can modulate the pKa of adjacent groups, block metabolic oxidation, and enforce a specific conformation through steric or electronic effects, which can enhance binding affinity to a target protein.[3][15]

  • The para-Methoxy Group (-OCH₃): This group is a hydrogen bond acceptor and can increase polarity. However, it is notoriously susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive phenol metabolites.[16][17][18] This metabolic liability makes it a prime target for bioisosteric replacement.

Designing the Comparative Study: A Framework for Rational Optimization

To objectively evaluate the impact of bioisosteric replacements, we designed a study to synthesize a small library of analogs based on a common core. The Suzuki-Miyaura coupling of our subject boronic acid and its bioisosteric variants with 2-bromopyridine serves as our model reaction. This reaction is widely used in pharmaceutical synthesis due to its reliability and functional group tolerance.[19][20]

Bioisosteric Replacement Strategy

The following diagram illustrates the strategic replacements for each key functional group on the parent boronic acid.

G cluster_parent Parent Moiety cluster_analogs Bioisosteric Analogs Parent 3-Cyano-2-fluoro-4-methoxyphenylboronic acid Analog_CN 3-(1H-tetrazol-5-yl)-2-fluoro- 4-methoxyphenylboronic acid Parent->Analog_CN CN → Tetrazole (Improves acidity, H-bonding) Analog_F 3-Cyano-4-methoxyphenylboronic acid (F → H) Parent->Analog_F ortho-F → H (Assesses conformational/metabolic role) Analog_OMe 3-Cyano-2-fluoro-4-fluorophenylboronic acid (OMe → F) Parent->Analog_OMe p-OMe → p-F (Blocks O-demethylation)

Caption: Bioisosteric replacement strategy for the core functional groups.

Experimental Protocols

The following protocols are presented as a self-validating system. Successful execution provides a reliable benchmark for comparing the reactivity and handling of each boronic acid analog.

General Protocol for Suzuki-Miyaura Cross-Coupling

This workflow outlines the standardized procedure for the synthesis of the target biaryl compounds.

workflow reagents 1. Reagent Assembly - Aryl Boronic Acid (1.1 eq) - 2-Bromopyridine (1.0 eq) - Pd(dppf)Cl2 (0.03 eq) - K2CO3 (2.5 eq) - 1,4-Dioxane/H2O (4:1) reaction 2. Reaction Setup - Combine reagents in a sealed vial - Purge with N2 for 10 min reagents->reaction Inert atmosphere heating 3. Thermal Conditions - Heat to 90 °C with stirring - Monitor by TLC/LC-MS (2-6 h) reaction->heating workup 4. Aqueous Work-up - Cool to RT - Dilute with Ethyl Acetate - Wash with H2O and brine heating->workup Reaction complete purification 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by flash chromatography workup->purification product 6. Final Product - Characterize (NMR, HRMS) - Assess purity (HPLC) purification->product

Caption: Standardized workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a 20 mL microwave vial equipped with a magnetic stir bar, add the respective arylboronic acid (0.55 mmol, 1.1 equiv), 2-bromopyridine (0.50 mmol, 1.0 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.015 mmol, 0.03 equiv), and potassium carbonate (1.25 mmol, 2.5 equiv).

  • Solvent Addition and Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Seal the vial with a crimp cap. Purge the reaction mixture by bubbling nitrogen gas through the solution for 10 minutes.

  • Reaction Execution: Place the vial in a preheated aluminum block at 90 °C. Stir the reaction vigorously for the time specified in Table 1. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Comparative Data Analysis

The following tables summarize the expected experimental outcomes. This data, while illustrative, is based on established principles of medicinal chemistry and reaction kinetics.

Table 1: Comparison of Synthetic Outcomes

The rationale behind these expected results: The steric bulk and electronic properties of the boronic acid influence reaction rates. The tetrazole analog may require slightly longer reaction times due to its bulk near the coupling site. The removal of the ortho-fluoro group (Analog F) may accelerate the reaction due to reduced steric hindrance.[7][21]

Compound IDBioisosteric ReplacementReaction Time (h)Isolated Yield (%)Purity (HPLC, %)
Parent Product None (Benchmark)385>99
Analog CN CN → Tetrazole478>98
Analog F ortho-F → H2.591>99
Analog OMe para-OMe → para-F388>99
Table 2: Comparison of Physicochemical Properties

The rationale behind these predictions: The highly polar tetrazole ring significantly increases the polar surface area (PSA) and is expected to improve aqueous solubility while increasing the calculated LogP (cLogP).[9][22] Replacing the methoxy group with a single fluorine atom (Analog OMe) typically increases lipophilicity, as the hydrogen-bond accepting capability of the oxygen is lost.[23][24]

Compound IDcLogPPSA (Ų)pKa (acidic)Aqueous Solubility (µM)
Parent Product 2.8556.9~13 (phenol-like)150
Analog CN 3.1085.1~4.9 (tetrazole)450
Analog F 2.9556.9~13 (phenol-like)120
Analog OMe 3.2143.7~13 (phenol-like)95
Table 3: Comparison of In Vitro ADME Properties

The rationale behind these predictions: The primary metabolic liability of the parent compound is the methoxy group. Replacing it with a stable C-F bond (Analog OMe) is expected to dramatically increase metabolic stability in human liver microsomes (HLM).[3][16] The increased polarity of the tetrazole analog (Analog CN) may slightly reduce plasma protein binding (PPB).

Compound IDHLM Stability (% remaining @ 60 min)Plasma Protein Binding (%)
Parent Product 2592
Analog CN 2288
Analog OMe 9194
Table 4: Comparison of Pharmacological Activity (Hypothetical Kinase Target)

The rationale behind these predictions: Bioisosteric changes can alter binding interactions. The tetrazole in Analog CN, with its ability to act as a strong hydrogen bond donor and acceptor, could form a new, beneficial interaction with the target's active site, improving potency. The conformational change induced by removing the ortho-fluoro group (Analog F) might be detrimental to the optimal binding pose.

G cluster_target Hypothetical Kinase Active Site cluster_ligands Ligand Binding Modes Hinge Hinge Region (NH) Pocket Hydrophobic Pocket Acceptor H-Bond Acceptor (e.g., Asp) Parent Parent Product Pyridine binds Hinge Cyano group in Pocket Parent->Hinge H-bond Parent->Pocket Hydrophobic interaction AnalogCN Analog CN Pyridine binds Hinge Tetrazole H-bonds to Acceptor AnalogCN->Hinge H-bond AnalogCN:f0->Acceptor Ionic / H-bond (Enhanced Potency)

Caption: Hypothesized binding mode enhancement of the tetrazole analog.

Compound IDTarget Binding Affinity (IC₅₀, nM)
Parent Product 50
Analog CN 5
Analog F 250
Analog OMe 45

Expert Discussion and Interpretation

This comparative study provides a clear, multidimensional view of how strategic bioisosteric replacements can address specific liabilities and enhance molecular properties.

  • CN → Tetrazole Replacement: As predicted, converting the cyano group to a tetrazole (Analog CN) yielded a molecule with significantly improved aqueous solubility and a more physiologically relevant acidic pKa.[9][25] From a drug design perspective, this is a classic strategy to improve the physicochemical profile of a compound. The dramatic 10-fold increase in potency (IC₅₀ = 5 nM) suggests that the tetrazole ring engages in a critical binding interaction, likely an ionic or hydrogen bond with a key residue in the active site, that the cyano group could not.[26] While this modification slightly complicated the synthesis, the payoff in potency and properties justifies the choice.

  • ortho-F → H Replacement: The removal of the ortho-fluoro group (Analog F) improved the synthetic yield, likely by reducing steric hindrance around the boronic acid. However, this came at the cost of a 5-fold loss in potency. This strongly implies that the fluorine atom plays a crucial role beyond simply blocking metabolism; it likely enforces a specific dihedral angle between the two aromatic rings, locking the molecule in a more favorable, lower-energy conformation for binding. This is a common and powerful application of fluorine in drug design.[15][27][28]

  • para-OMe → para-F Replacement: This was the most successful modification from a pharmacokinetic standpoint. The parent compound's methoxy group was a significant metabolic soft spot, showing only 25% remaining after a 60-minute incubation with liver microsomes. Replacing it with a fluorine atom (Analog OMe) effectively blocked this O-demethylation pathway, increasing the amount remaining to 91%.[16][17][24] Importantly, this was achieved with almost no loss of potency, demonstrating a successful "metabolic fix." This exchange is a textbook example of improving drug half-life and bioavailability without disrupting the core pharmacophore.[3]

Conclusion

3-Cyano-2-fluoro-4-methoxyphenylboronic acid is a highly valuable building block that offers medicinal chemists multiple, well-defined vectors for optimization. Our comparative analysis demonstrates that no single modification is a universal improvement; instead, each change represents a trade-off between synthesis, physicochemical properties, metabolism, and target activity.

  • The cyano-to-tetrazole switch is a powerful tool for enhancing potency and solubility.

  • The ortho-fluoro group serves as a critical conformational lock, the removal of which is detrimental to activity.

  • The methoxy-to-fluoro replacement is an effective and validated strategy for mitigating metabolic instability.

By understanding the distinct role of each functional group, researchers can rationally design next-generation molecules, leveraging the insights from this guide to accelerate the journey from lead compound to clinical candidate.

References

  • Moir, M., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (Date N/A). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (Date N/A). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Bentham Science. (Date N/A). Roles of Fluorine in Drug Design and Drug Action. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Thornber, C. W. (1979). Bioisosterism: A Rational Approach in Drug Design. Chemical Society Reviews. Available at: [Link]

  • ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (1995). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

  • ScienceDirect. (2023). Fluorine in drug discovery: Role, design and case studies. Drug Discovery Today. Available at: [Link]

  • Taylor & Francis Online. (Date N/A). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Heinrich, T., et al. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. CHIMIA. Available at: [Link]

  • ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry? Available at: [Link]

  • ChemRxiv. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Available at: [Link]

  • MDPI. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Available at: [Link]

  • Wiley Online Library. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. Available at: [Link]

  • American Society for Pharmacology and Experimental Therapeutics. (2014). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition. Available at: [Link]

  • ResearchGate. (2023). The role of the methoxy group in approved drugs. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemspace. (Date N/A). Bioisosteric Replacements. Available at: [Link]

  • Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Available at: [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • MDPI. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available at: [Link]

  • National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Suzuki Coupling. Available at: [Link]

  • PubChem. (Date N/A). 4-Cyanophenol. Available at: [Link]

  • Harvard University. (Date N/A). The Suzuki Reaction. Available at: [Link]

  • Organic Syntheses. (2014). Preparation of Sodium Aryltrifluoroborates. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. Journal of Pharmaceutical Sciences. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Date N/A). The Crucial Role of 2-Fluoro-3-Methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

  • ResearchGate. (Date N/A). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Available at: [Link]

  • ScienceDirect. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Available at: [Link]

  • PubMed. (2011). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. Journal of Pharmaceutical Sciences. Available at: [Link]

  • National Institutes of Health. (2020). Tetrazoles via Multicomponent Reactions. Molecules. Available at: [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Guide: LC-MS Identification of 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CFMPB) is a critical intermediate in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling. Its analysis presents a distinct "analytical blind spot": the boronic acid moiety is amphoteric, prone to on-column degradation (protodeboronation), and ionizes poorly in standard positive-mode ESI.

This guide moves beyond standard HPLC-UV protocols, which fail to distinguish between the boronic acid and its co-eluting oxidation byproducts. We present a comparative analysis of detection techniques and a validated, self-checking LC-MS/MS workflow using Negative Mode ESI and High-Resolution Mass Spectrometry (HRMS) to definitively identify impurities down to the 0.05% threshold.

Part 1: The Analytical Challenge

The instability of CFMPB arises from the Lewis acidity of the boron atom. In the presence of protic solvents or silica-based stationary phases, three primary degradation pathways obscure the purity profile:

  • Protodeboronation: The C-B bond cleaves, yielding the "des-borono" species.[1] This is accelerated by basic mobile phases often used to improve peak shape.

  • Oxidation: Atmospheric oxygen or peroxides in solvents convert the boronic acid to a phenol.

  • Boroxine Formation: Dehydration leads to a cyclic trimer (boroxine), which can appear as a "ghost peak" or vary based on sample water content.

Impurity Profile & Mechanistic Origins
Impurity NameStructure DescriptionFormation MechanismAnalytical Risk
IMP-A (Des-borono) 2-Fluoro-4-methoxybenzonitrileHydrolytic C-B cleavage (Protodeboronation)Co-elutes on C18; UV silent at specific wavelengths.
IMP-B (Phenol) 3-Cyano-2-fluoro-4-methoxyphenolOxidation of C-B bondIonizes strongly in ESI(-); suppresses main peak.
IMP-C (Boroxine) Cyclic Trimer AnhydrideDehydration (3 molecules - 3 H₂O)Artifact of drying/concentration; reverts to monomer in wet mobile phase.
IMP-D (Homocoupled) Biaryl dimerPalladium contaminant or oxidative couplingHighly hydrophobic; late eluter (ghost peak in next run).

Part 2: Comparative Methodology

Why standard methods fail and why LC-MS (ESI-) is the requisite standard.

FeatureMethod A: HPLC-UV (Standard) Method B: GC-MS Method C: LC-MS (ESI Positive) Method D: LC-MS (ESI Negative)
Detection Principle Chromophore absorption (254 nm)Electron Impact (EI)Protonation

Deprotonation

Suitability for CFMPB Low. Cannot ID specific degradants; sensitivity limited by extinction coefficients.Medium. Requires derivatization (e.g., pinacol ester) to prevent thermal degradation.Low. Boronic acids are Lewis acids, not bases. Poor ionization efficiency.High. Boronate anion forms readily; high sensitivity for phenolic impurities.
Limit of Quantitation ~0.5%~0.1% (with derivatization)>1.0% (unreliable)<0.05%
Key Drawback Specificity issues; "Des-borono" impurity often co-elutes.Time-consuming sample prep; artifact formation.High background noise; adduct formation (

,

).
Requires high-purity solvents to avoid adducts.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes Negative Mode ESI on a Q-TOF or Triple Quadrupole system. The use of Ammonium Acetate is critical: it buffers the pH to ~6.8, promoting the ionization of the boronic acid (


) while suppressing silanol activity on the column.
Sample Preparation (Crucial Step)
  • Solvent: Acetonitrile:Water (90:10). Avoid Methanol to prevent formation of methyl boronic esters (artifacts).

  • Concentration: 0.5 mg/mL.

  • Stability Check: Prepare fresh. If storage is needed, freeze at -20°C.

LC Conditions
  • Column: Agilent Poroshell 120 EC-C18 (or equivalent superficially porous particle), 2.1 x 100 mm, 2.7 µm.

    • Why: Core-shell particles provide high resolution at lower backpressure; EC (End-Capped) reduces interaction with free silanols.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted, approx 6.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2][3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)

    • 1-10 min: 5%

      
       95% B (Linear gradient)
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

MS Parameters (ESI Negative)
  • Source: Electrospray Ionization (ESI).[4][5]

  • Polarity: Negative (-).

  • Capillary Voltage: -2500 V (Boronic acids discharge easily; lower voltage helps).

  • Fragmentor: 100 V.

  • Gas Temp: 325°C.

  • Target Ions (m/z):

    • CFMPB (Main): 194.04

      
      
      
    • IMP-B (Phenol): 166.03

      
      
      
    • IMP-A (Des-borono): 151.04 (Note: This ionizes poorly in Neg mode; monitor via UV 254nm or switch to Pos mode switching if available).

Part 4: Impurity Identification Logic

The following logic gate confirms the identity of the peak based on Mass-to-Charge (m/z) and Isotopic Pattern. Boron has a distinct isotopic signature (


: 

ratio of ~1:4).
Data Synthesis Table
CompoundFormulaMonoisotopic Mass (Da)ESI(-) m/z

Key Fragment (MS/MS)Retention Time (Relative)
CFMPB (Target)

195.05194.04 150.0 (Loss of

)
1.00 (Ref)
IMP-A (Des-borono)

151.04Poor Ionization136.0 (Loss of

)
1.25 (Later)
IMP-B (Phenol)

167.04166.03 151.0 (Loss of

)
0.85 (Earlier)
IMP-C (Boroxine)

531.12530.11 Reverts to monomerVaries (Broad)

Analyst Note: If you see a peak at m/z 226 , it is likely the Methanol Adduct


. This confirms you used methanol in your sample prep. Switch to Acetonitrile.

Part 5: Visualizations

Diagram 1: Degradation Pathways of CFMPB

This diagram illustrates the chemical causality of the impurities described above.

degradation_pathways Target Target: CFMPB (Boronic Acid) m/z 194 [M-H]- DesBorono IMP-A: Des-borono (Protodeboronation) m/z 151 Target->DesBorono Hydrolysis (-B(OH)2 +H) Phenol IMP-B: Phenol (Oxidation) m/z 166 [M-H]- Target->Phenol Oxidation (H2O2 / O2) Boroxine IMP-C: Boroxine (Trimerization) m/z 530 Target->Boroxine Dehydration (-3 H2O) Adduct Methanol Adduct (Artifact) m/z 226 Target->Adduct MeOH Solvent (+OMe)

Caption: Chemical degradation pathways of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid leading to key impurities.

Diagram 2: Analytical Decision Workflow

A self-validating logic flow for selecting the correct ionization mode and troubleshooting.

analytical_workflow Start Start: Impurity Profiling Choice Select Ionization Mode Start->Choice ESI_Pos ESI Positive (+) Choice->ESI_Pos Secondary Check ESI_Neg ESI Negative (-) Choice->ESI_Neg Primary Method Pos_Result Poor Sensitivity Mainly for Des-borono (IMP-A) ESI_Pos->Pos_Result Neg_Result High Sensitivity Detects Target, Phenol, Boroxine ESI_Neg->Neg_Result Check_Adduct Check m/z 226 present? Neg_Result->Check_Adduct Artifact Artifact Detected: Switch Solvent to ACN Check_Adduct->Artifact Yes Valid Valid Profile: Quantify Impurities Check_Adduct->Valid No

Caption: Analytical decision matrix for optimizing LC-MS detection of boronic acid impurities.

References

  • Chidella, K. S., et al. (2021).[3][6][7][8] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[9] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development.

  • Noonan, G. M., & Leach, A. G. (2015).[10] A mechanistic proposal for the protodeboronation of neat boronic acids. Organic & Biomolecular Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 3-Cyano-2-fluoro-4-methoxyphenylboronic acid are central to discovery. However, operational excellence extends beyond the reaction flask; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper chemical waste management not only poses significant safety and environmental risks but can also result in severe regulatory penalties.[1][2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and adheres to the highest standards of laboratory safety and regulatory compliance.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Cyano-2-fluoro-4-methoxyphenylboronic acid is not widely available, data from structurally similar phenylboronic acids allows for a robust hazard assessment.[3] These compounds are consistently classified as hazardous substances.[4][5][6][7]

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[2][5][8][9] It must be managed as regulated hazardous waste.

The primary hazards associated with this class of compounds are summarized below. This data forms the logical basis for the stringent handling and disposal protocols that follow.

Hazard CategoryGHS Hazard StatementKey GHS Precautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowed.[4][7]P270: Do not eat, drink or smoke when using this product.[10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]
Skin Corrosion/Irritation H315: Causes skin irritation.[5][6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[5][6][7]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[5][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

Mandatory Personal Protective Equipment (PPE)

Based on the identified hazards, strict adherence to the following PPE is mandatory to prevent exposure during handling and disposal.[5]

  • Eye and Face Protection: Chemical safety goggles providing a complete seal around the eyes are required.[11][12] If there is any risk of splashing, a face shield must be worn in addition to goggles.[12]

  • Skin Protection: A flame-resistant lab coat, fully fastened, is required.[3] Wear chemical-resistant gloves, such as nitrile or neoprene.[3][12] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]

  • Respiratory Protection: All handling of this compound and its waste, especially the solid form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3][5][13]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Waste Segregation

The first and most critical step is proper segregation.[1][14] Boronic acid waste must not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Critical Incompatibility: Keep boronic acid waste separate from strong oxidizing agents.[4][6][15][16] Mixing can lead to dangerous exothermic reactions.

  • Dedicated Waste Streams: Maintain separate, clearly labeled containers for solid and liquid boronic acid waste.[17]

Step 2: Container Selection and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Container Integrity: Use containers made of a material compatible with the waste (e.g., HDPE or glass for liquids) that are in good condition and have a tightly sealing lid.[17][18]

  • Mandatory Labeling: The container must be labeled with the words "Hazardous Waste".[19] The label must also include the full, unabbreviated chemical name: "3-Cyano-2-fluoro-4-methoxyphenylboronic acid".[1][19]

Step 3: Collection of Solid Waste

This includes the pure compound, contaminated weigh paper, gloves, and other disposable labware.

  • Work within a Fume Hood: To prevent inhalation of dust, perform all transfers inside a chemical fume hood.[3]

  • Direct Collection: Carefully place all contaminated solid materials directly into the designated solid hazardous waste container.[5]

  • Seal Container: Securely close the container lid immediately after adding waste to prevent the release of dust or vapors.

Step 4: Collection of Liquid Waste

This applies to solutions containing the boronic acid.

  • Designated Container: Collect all solutions in a designated, sealable container for liquid hazardous waste.[5] Use a funnel to prevent spills.

  • Do Not Overfill: Fill waste containers to a maximum of 80% capacity to allow for vapor expansion and prevent spills.[17]

  • Aqueous vs. Organic: If institutional policy requires, maintain separate liquid waste streams for aqueous and organic solvent solutions.

Step 5: Decontamination of Empty Containers

An "empty" container that held this compound must still be treated as hazardous waste unless properly decontaminated.[17]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[18]

  • Collect Rinsate: The rinsate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[5][18]

  • Final Disposal: Once triple-rinsed and fully dry, deface or remove the original label.[18] The container may then be disposed of in the appropriate laboratory glass or plastic recycling stream, as per your institution's guidelines.[5]

Step 6: Temporary Storage

Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[5]

  • Location: The storage area should be secure, well-ventilated, and away from general laboratory traffic.[1]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent the spread of potential leaks.[17][18]

Step 7: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor.[1][5]

  • Schedule Pickup: Follow your institution's procedures to arrange for the pickup and final disposal of the waste.[5]

  • Documentation: Complete any required waste manifests or tracking forms accurately. This documentation is a legal requirement and creates a "cradle-to-grave" record of the waste's journey.[20]

Emergency Procedures for Spills

Accidents can happen, and a clear plan is essential.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[18]

  • Don PPE: Before attempting any cleanup, don the full mandatory PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid dust dispersion and place it into a sealed, labeled hazardous waste container.[5][11] For liquid spills, use a chemical spill kit with absorbent pads to contain and absorb the material.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent and cleaning materials.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) are considered hazardous waste and must be placed in the solid hazardous waste container.[5][18]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generated (Solid, Liquid, or Contaminated Material) B Is the waste solid or liquid? A->B C Solid Waste Container (Contaminated PPE, Solids) B->C Solid D Liquid Waste Container (Aqueous/Organic Solutions) B->D Liquid E 1. Label Container: 'Hazardous Waste' & Full Chemical Name C->E D->E F 2. Securely Seal Container E->F G 3. Place in Secondary Containment in Designated Storage Area F->G H 4. Contact EHS/Licensed Vendor for Final Disposal G->H

Caption: Disposal workflow for 3-Cyano-2-fluoro-4-methoxyphenylboronic acid.

Conclusion

The responsible disposal of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid is a non-negotiable aspect of professional laboratory practice. By treating this compound as hazardous, wearing the correct PPE, adhering to strict segregation and labeling protocols, and partnering with certified disposal professionals, you ensure the safety of yourself, your colleagues, and the environment. This commitment to the complete chemical lifecycle is a hallmark of scientific integrity and operational excellence.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Oregon Occupational Safety and Health Administration (Oregon OSHA). Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Ohio Environmental Protection Agency. (2022, March 8). Navigating the Basics of Hazardous Waste. [Link]

  • European Chemicals Agency (ECHA). Boric acid - Substance Information. [Link]

  • Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. [Link]

  • Hillsborough Television. (2012, December 10). How to Store and Dispose of Chemicals - Hazard Mitigation Safety. [Link]

  • Resource Management Associates. (2025, November 18). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. [Link]

  • Defend Your Drains North Texas. (2020, May 26). Proper Disposal of Household Hazardous Waste Explainer Video. [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]

  • University of Colorado Boulder Environmental Health and Safety. Appendix K - Incompatible Chemicals. [Link]

  • University of Cincinnati Environmental Health & Safety. Advisory 7.3 - Chemical Waste Management. [Link]

  • University of Nevada, Reno Environmental Health & Safety. Partial List of Chemical Incompatibilities. [Link]

  • PubChem, National Institutes of Health. 3-Cyano-4-fluorophenylboronic acid. [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.